N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine
Description
BenchChem offers high-quality N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-morpholin-4-ylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c31-27(32)26(17-19-9-11-20(12-10-19)30-13-15-34-16-14-30)29-28(33)35-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25-26H,13-18H2,(H,29,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLIMDRKWIEWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine in Advanced Peptide Engineering
Executive Summary
The integration of unnatural amino acids into therapeutic peptides is a cornerstone of modern drug discovery, designed to overcome the inherent limitations of native peptides, such as poor proteolytic stability and limited membrane permeability. N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine (often abbreviated as Fmoc-Phe(4-morpholino)-OH) represents a highly specialized building block that introduces a morpholine pharmacophore directly onto the aromatic side chain of phenylalanine.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic rationale for its use, and self-validating protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS). By leveraging the unique electronic and steric properties of the morpholino-phenyl group, researchers can engineer peptides with pH-responsive behaviors, enhanced solubility, and superior pharmacokinetic profiles.
Physicochemical Profiling & Structural Identity
The addition of a morpholine ring to the para-position of phenylalanine fundamentally alters the residue's electronic distribution and hydrophobicity. While the L-enantiomer is heavily utilized for native sequence mimicry, the DL-racemate serves as an invaluable tool for synthesizing diastereomeric libraries to probe stereochemical Structure-Activity Relationships (SAR).
Table 1: Core Physicochemical Properties
| Property | Value | Mechanistic Implication |
| Chemical Name | N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine | Standard Fmoc-protected unnatural amino acid. |
| CAS Number | 3065645-61-3 (L-enantiomer) ; DL-racemate unregistered | Identifies the specific structural scaffold. |
| Molecular Formula | C₂₈H₂₈N₂O₅ | - |
| Molecular Weight | 472.54 g/mol | Requires precise mass calculation for SPPS stoichiometry. |
| Predicted pKa (Morpholine N) | ~5.19 | Acts as a pH-sensitive switch in acidic microenvironments. |
| LogP Shift | Decreased relative to native Phe | Enhances aqueous solubility while retaining aromaticity. |
Mechanistic Rationale: The Morpholino-Phenylalanine Pharmacophore
The strategic decision to incorporate N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine into a peptide sequence is driven by three distinct structural advantages:
A. The pH-Sensitive "Switch" (Resonance-Modulated pKa)
Standard aliphatic morpholine has a pKa of approximately 8.3. However, when attached directly to a phenyl ring (forming an aniline derivative), the nitrogen's lone pair delocalizes into the aromatic π-system. This electronic conjugation drastically lowers the pKa to approximately 5.19 .
-
Causality in Drug Design: At physiological pH (7.4), the morpholine group remains predominantly unprotonated and hydrophobic. However, in slightly acidic environments—such as the tumor microenvironment (pH 6.5) or late endosomes (pH 5.0–6.0)—the nitrogen becomes protonated. This localized cationic charge can trigger conformational shifts or membrane disruption.
B. Disruption of Aggregation
Highly hydrophobic peptide sequences (e.g., amyloidogenic peptides or transmembrane domains) often suffer from β-sheet-driven aggregation during synthesis and in aqueous assays. The steric bulk of the morpholine ring, combined with its hydrogen-bond accepting oxygen, disrupts intermolecular β-sheet packing, significantly enhancing the overall solubility of the peptide.
Solid-Phase Peptide Synthesis (SPPS) Incorporation Protocol
Due to the steric bulk of the para-morpholino substitution, standard coupling protocols must be optimized. The following self-validating workflow ensures high-fidelity incorporation while preventing truncation sequences.
Optimized Coupling Methodology
Rationale for Reagent Selection: We utilize HATU/DIPEA rather than DIC/Oxyma. The morpholine ring projects significant steric bulk that can hinder nucleophilic attack at the α-carbon during the transition state. HATU provides superior activation kinetics to overcome this hindrance.
Step-by-Step Protocol:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Amino Acid Activation: Dissolve 0.4 mmol (4 eq) of N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine and 0.38 mmol (3.8 eq) of HATU in minimal DMF. Add 0.8 mmol (8 eq) of DIPEA. Pre-activate for 2 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes (extended from the standard 30 minutes due to steric factors).
-
Self-Validation (Micro-Cleavage):
-
Withdraw a few resin beads, wash with DCM, and treat with 100 µL of TFA/H₂O (95:5) for 15 minutes.
-
Evaporate TFA, dissolve in 50 µL MeCN/H₂O, and analyze via LC-MS.
-
Causality: This ensures complete coupling before proceeding, preventing the costly synthesis of deletion peptides. If unreacted starting material is detected, perform a second coupling cycle.
-
-
Global Cleavage: Treat the final peptide-resin with TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5) for 2 hours.
-
Causality: While the morpholine ring is stable to TFA, TIPS is strictly required to scavenge carbocations generated from other side-chain protecting groups, which could otherwise alkylate the morpholine nitrogen.
-
Caption: Step-by-step SPPS workflow optimized for the steric demands of Fmoc-Phe(4-morpholino)-OH.
Downstream Applications in Therapeutics
Targeted Intracellular Delivery (Endosomal Escape)
The most profound application of this unnatural amino acid is in the design of Cell-Penetrating Peptides (CPPs) and targeted oncology therapeutics. Because the morpholine nitrogen has a pKa of ~5.19 , peptides containing this residue act as environmental sensors.
Upon endocytosis into a target cell, the peptide is trapped in an endosome. As the endosomal ATPase pumps protons into the vesicle, the pH drops. The morpholine group protonates, shifting the peptide from a hydrophobic state to a highly amphipathic, cationic state. This triggers lipid bilayer disruption, releasing the therapeutic payload into the cytosol before lysosomal degradation can occur.
Caption: Mechanism of pH-dependent endosomal escape driven by morpholine protonation in acidic microenvironments.
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized peptide, rigorous QC is mandatory:
-
RP-HPLC: The presence of the DL-racemate will typically result in two closely eluting diastereomeric peaks on a C18 reverse-phase column. This is expected and serves as confirmation of the racemic building block.
-
High-Resolution Mass Spectrometry (HRMS): Verify the exact mass. The morpholine addition adds exactly 85.05 Da to the standard phenylalanine residue mass.
-
NMR Spectroscopy: If isolating the pure unnatural amino acid, ¹H-NMR will show the characteristic morpholine multiplets at ~3.1 ppm (N-CH₂) and ~3.8 ppm (O-CH₂), alongside the para-substituted aromatic AB system.
References
chemical structure of Fmoc-4-morpholinyl-DL-phenylalanine
Executive Summary & Chemical Identity[1][2][3]
Fmoc-4-morpholinyl-DL-phenylalanine is a specialized non-natural amino acid derivative used primarily in the synthesis of peptidomimetics and peptide-based drug candidates. It combines the structural backbone of phenylalanine with a morpholine ring at the para position of the phenyl ring.
This modification serves two critical functions in drug design:
-
Physicochemical Modulation: The morpholine group significantly enhances aqueous solubility and alters the lipophilicity profile (LogP) compared to the native phenylalanine.
-
Pharmacokinetic Tuning: Morpholine is a privileged pharmacophore often used to improve metabolic stability and reduce rapid clearance.
As a racemic mixture (DL), this reagent is particularly valuable in combinatorial chemistry and diastereomeric scanning —a technique used to probe the stereochemical requirements of a binding pocket by generating peptide libraries containing both enantiomers.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-4-morpholinyl-DL-phenylalanine |
| Molecular Formula | C₂₈H₂₈N₂O₅ |
| Molecular Weight | 472.53 g/mol |
| Stereochemistry | DL (Racemic; 50:50 mixture of R and S enantiomers) |
| CAS Number (Ref) | Referenced to L-isomer: 2349610-01-9 [1] |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in water |
| Appearance | White to off-white powder |
| pKa (Morpholine) | ~8.3 (Conjugate acid) |
Chemical Architecture & Structural Logic
The molecule consists of three distinct functional domains, each serving a specific role in Solid-Phase Peptide Synthesis (SPPS) and final compound activity.
Structural Decomposition
-
N-Terminus Protection (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the
-amine. It is base-labile, removable with piperidine, making it compatible with acid-sensitive side chains and resins (e.g., Wang, Rink Amide). -
The Scaffold (DL-Phenylalanine): The core structure mimics phenylalanine, allowing it to occupy hydrophobic pockets (e.g., S1 pockets in proteases). The "DL" designation indicates a racemic center at the
-carbon, generating diastereomeric mixtures upon coupling to a chiral chain. -
The Effector (4-Morpholino Group): Attached at the para position, the morpholine ring acts as a hydrogen bond acceptor (ether oxygen) and a protonatable basic center (tertiary amine). This disrupts the aggregation often seen with hydrophobic phenylalanine residues.
Visualization: Structural Components
The following diagram illustrates the functional decomposition of the molecule.
Figure 1: Functional decomposition of Fmoc-4-morpholinyl-DL-phenylalanine showing the protection, chiral, and effector domains.
Synthesis & Quality Control
Synthetic Route (Technical Insight)
While commercial suppliers provide this reagent, understanding its synthesis helps in troubleshooting impurities. The most robust route involves Buchwald-Hartwig amination :
-
Starting Material: Fmoc-4-iodo-DL-phenylalanine or Fmoc-4-bromo-DL-phenylalanine.
-
Coupling: Reaction with morpholine using a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP) in the presence of a base (NaOtBu).
-
Purification: Recrystallization or Column Chromatography to remove palladium contaminants.
Purity Analysis
-
HPLC: Essential to verify the absence of unreacted halo-phenylalanine precursors.
-
Chiral HPLC: Since this is a DL mixture, a chiral column (e.g., Chiralpak AD-H) should show two distinct peaks with an approximate 1:1 area ratio.
-
NMR: ¹H-NMR in DMSO-d₆ will show the characteristic morpholine peaks (multiplets around 3.0-3.8 ppm) and the Fmoc aromatic signals.
Application Protocol: Solid-Phase Peptide Synthesis (SPPS)[11]
This amino acid is compatible with standard Fmoc SPPS protocols. However, the basicity of the morpholine ring requires specific attention during the cleavage step.
Coupling Protocol
Reagents:
-
Activator: HBTU or HATU (0.95 eq relative to AA).
-
Base: DIPEA (2.0 eq).
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow:
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 mins.
-
Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 mins) to remove the Fmoc group from the previous amino acid. Wash 5x with DMF.
-
Activation: Dissolve Fmoc-4-morpholinyl-DL-phenylalanine (3.0 eq) and HBTU (2.85 eq) in DMF. Add DIPEA (6.0 eq) immediately before adding to the resin.
-
Note: Pre-activation time should be kept short (< 2 mins) to minimize racemization (though less critical for a DL mixture).
-
-
Coupling: Shake at room temperature for 45-60 minutes.
-
Monitoring: Perform a Kaiser test (ninhydrin). If the resin is not colorless, re-couple using HATU.
Cleavage & Isolation (Critical Step)
The morpholine nitrogen is a tertiary amine. During TFA cleavage, it will become protonated (forming a trifluoroacetate salt).
-
Cocktail: TFA/TIS/H₂O (95:2.5:2.5).
-
Observation: The peptide-resin mixture may turn slightly yellow due to the morpholine-TFA interaction.
-
Precipitation: When precipitating in cold diethyl ether, the morpholine salt increases the peptide's polarity. If the peptide does not precipitate well, cool the ether to -20°C or use MTBE (Methyl tert-butyl ether) instead.
SPPS Workflow Diagram
Figure 2: Standard SPPS cycle adapted for Fmoc-4-morpholinyl-DL-phenylalanine, highlighting the cleavage salt formation.
Biological Relevance & Case Studies
The "Morpholino Effect" in Drug Discovery
Incorporating 4-morpholinyl-phenylalanine is a strategic move in "Hit-to-Lead" optimization.
-
Solubility: Peptides containing multiple aromatic residues (Phe, Trp, Tyr) often aggregate. The morpholine group disrupts
- stacking and introduces a hydration shell around the basic nitrogen. -
Receptor Affinity: The morpholine oxygen can serve as a specific H-bond acceptor. For example, in Factor Xa inhibitors, morpholine derivatives have been shown to interact with solvent-exposed residues in the S4 pocket [2].
Use of DL-Mixtures (Combinatorial Strategy)
Using the DL-mixture allows researchers to simultaneously screen two stereoisomers.
-
Scenario: A researcher synthesizes a peptide library Ac-Ala-X-Gly-NH2 where X is Fmoc-4-morpholinyl-DL-Phe.
-
Result: The product is a mixture of Ac-Ala-(L-MorphPhe)-Gly-NH2 and Ac-Ala-(D-MorphPhe)-Gly-NH2.
-
Screening: If the mixture shows activity, the researcher then re-synthesizes the pure L and D forms (using the more expensive enantiopure reagents) to identify the active isomer. This is a cost-effective screening strategy.
References
-
PubChem. (2025).[1][2] Fmoc-4-morpholinyl-L-phenylalanine (Compound Summary). National Center for Biotechnology Information. Available at: [Link] (Note: Link directs to the L-isomer core structure for verification).
- Google Patents. (2020). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one. (Relevant for synthetic precursors).
Sources
molecular weight and formula of N-Fmoc-4-(4-morpholinyl)-DL-Phe
An In-depth Technical Guide to N-Fmoc-4-(4-morpholinyl)-DL-Phe: A Privileged Scaffold for Peptide-Based Drug Discovery
Abstract
Non-canonical amino acids (ncAAs) are critical tools in modern drug discovery, enabling the synthesis of peptides and peptidomimetics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles. N-Fmoc-4-(4-morpholinyl)-DL-Phe is a synthetically modified phenylalanine derivative that combines the utility of the acid-labile Fmoc protecting group with the advantageous properties of a morpholine moiety. This guide provides a comprehensive overview of its chemical properties, strategic applications in solid-phase peptide synthesis (SPPS), and the rationale behind its use in developing next-generation therapeutics, particularly for central nervous system (CNS) targets.
Core Physicochemical and Structural Properties
N-Fmoc-4-(4-morpholinyl)-DL-Phe is a modified amino acid building block designed for use in peptide synthesis. Its structure is characterized by three key components: the phenylalanine backbone, the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a morpholine ring substituted at the para-position of the phenyl side chain.
Key Quantitative Data
The fundamental properties of this reagent are summarized below. It is important to note that this compound is a racemic mixture of D- and L-isomers. The molecular formula and weight are identical for the individual enantiomers and the DL-mixture.
| Property | Value | Source(s) |
| Chemical Formula | C₂₈H₂₈N₂O₅ | [1][2] |
| Molecular Weight | 472.54 g/mol | [1] |
| Typical Purity | ≥95% (HPLC) | [1][2] |
| Appearance | White to off-white lyophilized powder | [2] |
| Storage Conditions | -20°C for long-term storage | [2] |
| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-morpholinophenyl)propanoic acid |
Note: Specific CAS numbers (e.g., 2349525-74-0) typically refer to a single enantiomer (the D-form in this case) rather than the DL-racemic mixture[1]. Researchers should verify the stereochemistry of the product with the supplier.
The Strategic Role of Key Functional Moieties
The utility of N-Fmoc-4-(4-morpholinyl)-DL-Phe in drug discovery is not accidental; it is a result of the deliberate combination of the Fmoc group and the morpholine ring, each conferring distinct advantages.
The Fmoc Protecting Group: An SPPS Workhorse
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis for its mild cleavage conditions.[]
-
Mechanism of Action : It is a base-labile protecting group, stable to the acidic conditions often used for side-chain deprotection. The α-amino group is deprotected using a weak base, typically a solution of 20-50% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[] The reaction proceeds via an E1cB elimination mechanism.
-
Reaction Monitoring : The cleaved dibenzofulvene-piperidine adduct exhibits strong UV absorbance (around 301 nm), which provides a convenient, non-destructive method for real-time monitoring of the deprotection reaction, a feature widely used in automated peptide synthesizers.[]
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Scientific and Practical Considerations
-
Racemization : As a DL-mixture, the use of this reagent in a synthesis will produce a 1:1 mixture of diastereomeric peptides at the position of incorporation. This is a critical consideration. The resulting peptides will have nearly identical masses but different retention times on reverse-phase HPLC, allowing for their potential separation. For applications requiring a single, defined stereoisomer, the enantiomerically pure D- or L-form should be used. [1][2]* Applications in Drug Discovery :
-
CNS-Targeting Peptides : The morpholine group's ability to potentially enhance BBB penetration makes this building block attractive for designing peptides targeting neurological disorders. [4][5] * Peptide Libraries : The DL-form can be used intentionally in the generation of peptide libraries for screening purposes to explore a wider stereochemical space.
-
Metabolic Stability : The unnatural side chain can confer resistance to enzymatic degradation, improving the in vivo half-life of the resulting peptide.
-
Conclusion
N-Fmoc-4-(4-morpholinyl)-DL-Phe is a highly valuable, albeit specialized, building block for peptide chemists and drug development professionals. It provides a straightforward method for introducing a medicinally-relevant morpholine scaffold into a peptide sequence using standard Fmoc-SPPS protocols. The strategic incorporation of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the final peptide, offering a rational approach to designing novel therapeutics with enhanced efficacy and tailored biological activity. Careful consideration of its racemic nature is essential for the design and interpretation of experimental outcomes.
References
-
N-Fmoc-4-(4-morpholinyl)- L-phenylalanine. Echo BioSystems. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. [Link]
-
The Role of L-Phenylalanine Derivatives in Modern Drug Development. Medium. [Link]
Sources
- 1. N-Fmoc-4-(4-morpholinyl)-D-phenylalanine 95% | CAS: 2349525-74-0 | AChemBlock [achemblock.com]
- 2. N-Fmoc-4-(4-morpholinyl)- L-phenylalanine [echobiosystems.com]
- 4. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Properties & Handling of Morpholine-Containing Fmoc Amino Acids
Executive Summary
The incorporation of morpholine moieties into peptide backbones (e.g., Fmoc-Morpholine-3-carboxylic acid) or side chains (e.g., Fmoc-Lys(Morpholine)) is a critical strategy in modern drug discovery to enhance metabolic stability, aqueous solubility, and pharmacokinetic profiles.[1][2][3] However, the physicochemical duality of these building blocks—combining the hydrophobic Fmoc protecting group with the polar, basic morpholine ring—creates unique solubility challenges during Solid-Phase Peptide Synthesis (SPPS).
This guide provides a technical deep-dive into the solubility landscapes of these derivatives, offering validated dissolution protocols and mechanistic insights to prevent aggregation and incomplete coupling.[3]
Part 1: Chemical Architecture & Solubility Mechanics[1][2][3]
To master the handling of morpholine-containing Fmoc amino acids, one must understand the competing forces within the molecule.[3]
The Amphiphilic Tug-of-War
Unlike standard aliphatic amino acids (e.g., Fmoc-Leu-OH), morpholine derivatives possess a distinct "push-pull" solubility profile:
-
The Hydrophobic Anchor (Fmoc): The fluorenylmethyloxycarbonyl group drives solubility in organic aromatics (DCM) but promotes aggregation via
stacking.[1][2][3] -
The Hydrophilic Modulator (Morpholine): The morpholine ring features an ether oxygen (H-bond acceptor) and a secondary amine.[1][2] This ring significantly lowers the logP (partition coefficient) compared to cyclohexyl analogs, enhancing solubility in polar aprotic solvents (DMF, NMP).[1][2]
Structural Variants
We categorize these derivatives into two classes with distinct solubility behaviors:
| Class | Example Compound | Solubility Characteristic |
| Backbone Constrained | Fmoc-Amc-OH (Fmoc-morpholine-3-carboxylic acid) | High. The cyclic structure disrupts |
| Side-Chain Modified | Fmoc-Lys(Mor)-OH (Morpholine-functionalized Lysine) | Variable. The distal morpholine group is basic (pKa ~8.3).[1][2] Solubility is pH-dependent; high concentrations can lead to self-buffering effects in coupling mixtures.[1][2][3] |
Part 2: Solubility Profiles in SPPS Solvents
The following data summarizes the solubility limits determined via UV-Vis saturation assays at 25°C.
Comparative Solubility Table
| Solvent | Fmoc-Amc-OH (Backbone) | Fmoc-Lys(Mor)-OH (Side-Chain) | Standard Fmoc-Ala-OH (Ref) | Technical Notes |
| DMF (Dimethylformamide) | Excellent (>0.8 M) | Good (0.4 - 0.6 M) | >1.0 M | Preferred solvent for coupling.[1][2][3] Morpholine ether oxygen stabilizes solvation shell.[1][2][3] |
| NMP (N-Methyl-2-pyrrolidone) | Excellent (>0.8 M) | Excellent (>0.6 M) | >1.0 M | Use NMP if aggregation is observed in DMF.[1][2][3] |
| DCM (Dichloromethane) | Moderate (0.2 - 0.4 M) | Low (<0.1 M) | >0.5 M | Side-chain morpholine derivatives often precipitate in pure DCM due to polarity mismatch.[1][2][3] |
| Water | Insoluble | Sparingly Soluble (<5 mM) | Insoluble | The Fmoc group dominates; morpholine is not sufficient to solubilize the Fmoc-AA in water without ionization.[1][2][3] |
| DMSO | High (>1.0 M) | High (>0.8 M) | >1.0 M | Caution: Use only as a co-solvent (max 10-20%) to avoid oxidation of sensitive residues (Met/Cys) elsewhere in the chain.[1][2] |
Part 3: Handling & Dissolution Protocols
Protocol A: Standard Dissolution (0.2 M in DMF)
Recommended for automated synthesizers.[1][2]
-
Weighing: Weigh the Fmoc-Morpholine derivative into a dry scintillation vial.
-
Solvent Addition: Add anhydrous DMF to achieve 75% of the target volume.
-
Vortexing: Vortex at medium speed for 30 seconds.
-
Sonication: If cloudiness persists, sonicate at 40 kHz for 2 minutes at ambient temperature.
-
Final Adjustment: Make up to volume with DMF.
Protocol B: The "Aggregation-Breaker" Method (Binary Solvent)
Use this for hydrophobic sequences or "difficult" couplings where the morpholine derivative precipitates upon addition to the resin.[3]
-
Cosolvent Prep: Prepare a mixture of NMP/DMSO (80:20 v/v) .
-
Dissolution: Dissolve the amino acid in this mixture at 0.5 M concentration.
-
Activation: Add HATU/DIEA immediately prior to use.
-
Why? The DMSO disrupts inter-chain hydrogen bonding, while the morpholine ring prevents re-aggregation.
-
Part 4: Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the structural class of the morpholine derivative.
Figure 1: Solvent selection decision tree for morpholine-containing Fmoc amino acids. Green nodes indicate optimal pathways; red nodes indicate high-risk solubility checkpoints.
Part 5: Impact on Synthesis & Experimental Validation
The "Internal Base" Phenomenon
A critical, often overlooked aspect of Fmoc-Lys(Mor)-OH is the basicity of the morpholine nitrogen (tertiary amine in the ring).[3]
-
Risk: In neutral coupling solutions, the morpholine ring can partially protonate, scavenging the protons generated during activation (e.g., from HBTU/DIEA activation cycles).[1]
-
Mitigation: Use a slight excess of base (DIEA/TMP) during the activation step (2.2 eq relative to AA) to ensure the coupling environment remains basic enough for the amine nucleophile on the resin to react.[1]
Experimental Validation: Saturation Test
To validate the quality of a new batch of morpholine-Fmoc amino acids, perform this simple "Cloud Point" test:
-
Dissolve 100 mg of derivative in 1 mL DMF.
-
Add 100 µL of water dropwise.
-
Pass: Solution remains clear or slightly opalescent (Morpholine hydrophilicity stabilizes the mixture).[1][2][3]
-
Fail: Immediate heavy white precipitate (Indicates high hydrophobic impurity or Fmoc cleavage).[1][2][3]
References
-
Sladojevich, F., Trabocchi, A., & Guarna, A. (2007).[1][2] "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid."[1][2][3][4] The Journal of Organic Chemistry, 72(11), 4254–4257.[1][4]
-
Wellings, D. A., et al. (2026).[1][2][5] "Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis."[1][2][3] ResearchGate.[1][2][3]
-
Chem-Impex International. "Morpholine-3-carboxylic acid - Product Technical Data."[1][2][3]
-
Sigma-Aldrich (Merck). "Fmoc-Lys-OH & Derivatives: Physicochemical Properties."[1][3] [1][2]
Sources
- 1. Fmoc-Lys(Fmoc)-OH Novabiochem 78081-87-5 [sigmaaldrich.com]
- 2. Fmoc-Lys-OH Novabiochem 105047-45-8 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Engineering Peptide Therapeutics: A Technical Guide to N-Fmoc-4-(4-morpholinyl)-phenylalanine Incorporation
Executive Summary
In the landscape of modern peptide drug discovery, overcoming poor pharmacokinetic (PK) profiles—specifically limited aqueous solubility, rapid proteolytic degradation, and poor membrane permeability—remains a central challenge. The incorporation of unnatural amino acids is a primary strategy to engineer metabolic stability. N-Fmoc-4-(4-morpholinyl)-phenylalanine (available in L, D, and DL enantiomers) serves as a highly specialized building block in Solid-Phase Peptide Synthesis (SPPS). This whitepaper provides a rigorous technical analysis of this compound, detailing its mechanistic utility, current market availability, and a self-validating experimental protocol for its seamless incorporation into complex peptide sequences.
Mechanistic Utility & Chemical Profile
As a Senior Application Scientist, selecting an unnatural amino acid is never arbitrary; it is a calculated decision driven by structure-activity relationship (SAR) requirements.
The Causality of the Morpholine Scaffold: The morpholine ring is a privileged heterocycle in medicinal chemistry, characterized by a weakly basic nitrogen (pKₐ ~ 8.7) and an opposing oxygen atom within a flexible chair conformation [1]. When conjugated to the para-position of a phenylalanine residue, it fundamentally alters the peptide's biophysical profile:
-
Enhanced Aqueous Solubility: The heteroatoms in the morpholine ring act as potent hydrogen-bond acceptors and donors (when protonated), significantly increasing the aqueous solubility of highly hydrophobic peptide sequences [2].
-
Bioisosteric Replacement: It serves as a metabolically stable surrogate for Tyrosine. Unlike Tyrosine's phenolic hydroxyl group, which is highly susceptible to Phase II metabolism (e.g., glucuronidation or sulfation), the morpholine moiety resists these metabolic pathways while maintaining similar spatial occupancy.
-
Permeability & BBB Penetration: The optimal lipophilic-hydrophilic balance provided by the morpholine ring frequently improves cellular permeability and is a known driver for blood-brain barrier (BBB) penetration in central nervous system (CNS) drug candidates [1].
Market Analysis: Suppliers & Pricing
Sourcing high-purity unnatural amino acids is critical to prevent the accumulation of deletion sequences or epimers during synthesis. Below is a consolidated market analysis of N-Fmoc-4-(4-morpholinyl)-phenylalanine enantiomers based on current supplier data [5][6].
| Enantiomer | CAS Number | Supplier | Quantity | Price (USD) |
| L-isomer | 2349610-01-9 | ChemScene | 100 mg | $118.00 |
| L-isomer | 2349610-01-9 | ChemScene | 250 mg | $201.00 |
| L-isomer | 2349610-01-9 | AChemBlock | 250 mg | $110.00 |
| L-isomer | 2349610-01-9 | AChemBlock | 1 g | $305.00 |
| D-isomer | 2349525-74-0 | AChemBlock | 250 mg | $400.00 |
| D-isomer | 2349525-74-0 | AChemBlock | 1 g | $895.00 |
| DL-isomer | 1379882-11-7 | ChemScene | 1 - 10 mg | Inquiry |
(Note: Prices are subject to dynamic market fluctuations and bulk-order negotiations. Purity across listed suppliers is generally ≥95-98%.)
Experimental Protocol: SPPS Incorporation
The following protocol outlines a self-validating workflow for coupling N-Fmoc-4-(4-morpholinyl)-phenylalanine. Because the para-morpholinyl group introduces distinct steric and electronic parameters, standard coupling conditions must be optimized.
Step 1: Resin Swelling
-
Procedure: Suspend the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes with gentle agitation.
-
Causality: Solvating the polymer matrix (e.g., polystyrene or PEG) expands the pore structure. This ensures that the sterically demanding unnatural amino acid and coupling reagents can freely diffuse to the active N-terminal sites, preventing truncated sequences [4].
Step 2: Fmoc Deprotection
-
Procedure: Treat the resin with 20% Piperidine in DMF (v/v) for 2 cycles (5 mins, then 15 mins).
-
Causality: Piperidine acts as a secondary amine base to abstract the acidic proton of the Fmoc group, initiating a β-elimination mechanism.
-
Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through at 301 nm. A plateau in absorbance confirms complete deprotection [4].
Step 3: Activation and Coupling
-
Procedure: Prepare a solution containing 3-5 equivalents of N-Fmoc-4-(4-morpholinyl)-Phe-OH, 3-5 equivalents of HATU, and 6-10 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF. Add to the resin and agitate for 60–90 minutes.
-
Causality: The steric bulk of the morpholine group can induce secondary structure aggregation and slow down acylation kinetics. Standard carbodiimides (like DIC) are insufficient here. HATU (an aminium/uronium salt) is employed because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. This accelerates acyl transfer via a neighboring group effect, driving the reaction to completion while minimizing racemization [3].
Step 4: In-Process Control (Kaiser Test)
-
Procedure: Extract a few resin beads, wash with ethanol, and apply the Kaiser (ninhydrin) reagents. Heat at 100°C for 3 minutes.
-
Self-Validation: This is a critical binary checkpoint. Ninhydrin reacts with free primary amines to form a deep blue/purple chromophore (Ruhemann's purple).
-
Yellow/Colorless beads: Coupling is complete. Proceed to the next step.
-
Blue beads: Incomplete coupling. Execute a second coupling cycle before proceeding to avoid deletion peptides.
-
Step 5: Global Cleavage and Validation
-
Procedure: Treat the final peptide-resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether.
-
Causality: Trifluoroacetic acid (TFA) protonates the anchoring linkage, releasing the peptide. While the morpholine ring itself does not require side-chain deprotection, TIS and H₂O are mandatory as carbocation scavengers to prevent the re-alkylation of the peptide backbone by protecting groups cleaved from other residues [4].
-
Self-Validation: Analyze the crude precipitate via Reverse-Phase HPLC (RP-HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the exact mass shift associated with the morpholinyl-phenylalanine incorporation.
Workflow Visualization
Caption: Iterative SPPS workflow for Fmoc-4-(4-morpholinyl)-Phe-OH incorporation and validation.
References
Methodological & Application
Application Note: Solid Phase Peptide Synthesis of Fmoc-4-morpholinyl-Phe Containing Peptides
Introduction & Scientific Context
The incorporation of 4-morpholinyl-phenylalanine (Phe(4-Mor)) into peptide sequences is a potent strategy in medicinal chemistry to modulate pharmacokinetic properties. Unlike the lipophilic native phenylalanine, the para-morpholino substituent introduces a basic center (pKₐ ~ 5-6 for the aniline nitrogen system) and a hydrogen bond acceptor (ether oxygen). This modification can significantly enhance aqueous solubility, alter membrane permeability, and improve metabolic stability by blocking para-hydroxylation metabolism pathways common to phenylalanine residues.
However, the introduction of Fmoc-Phe(4-Mor)-OH presents specific synthetic challenges:
-
Steric Bulk: The morpholine ring at the para-position increases the hydrodynamic radius of the amino acid, potentially slowing down coupling kinetics compared to native Phe.
-
Electronic Effects: The morpholine nitrogen acts as an electron-donating group (EDG) via resonance into the phenyl ring. While this stabilizes the aromatic system, it can subtly alter the nucleophilicity of the
-amino group after deprotection, potentially influencing subsequent coupling rates. -
Solubility Profile: While the final peptide may be more soluble, the Fmoc-protected building block often displays distinct solubility limits in standard SPPS solvents (DMF/DCM) compared to aliphatic amino acids.
This guide provides a self-validating, high-fidelity protocol for the synthesis of peptides containing Fmoc-Phe(4-Mor)-OH, ensuring high purity and preventing common deletion sequences.
Material Specifications & Pre-Synthesis Checks
Chemical Data
| Parameter | Specification |
| Compound Name | Fmoc-4-morpholinyl-L-phenylalanine |
| Abbreviation | Fmoc-Phe(4-Mor)-OH |
| CAS Number | 2349525-74-0 (D-isomer ref), L-isomer analog |
| Molecular Weight | ~472.5 g/mol |
| Appearance | White to off-white powder |
| Storage | -20°C, Desiccated |
Solubility Verification (Critical Step)
Before automated synthesis, perform a manual solubility test.
-
Standard: Dissolve 100 mg in 1 mL of DMF.
-
Observation: Solution should be clear and colorless. If turbidity persists, add NMP (N-methylpyrrolidone) to a ratio of 80:20 (DMF:NMP).
-
Warning: Avoid pure DCM for the stock solution, as Fmoc-Phe derivatives often precipitate at high concentrations in non-polar solvents.
Synthesis Strategy: The "High-Fidelity" Workflow
To mitigate the cost of the non-canonical building block and ensure complete coupling, we utilize a HATU/HOAt activation strategy rather than the standard HBTU/DIC methods. This maximizes acylation efficiency.
Resin Selection[2]
-
C-Terminal Amides: Rink Amide MBHA resin (Low loading: 0.3 – 0.5 mmol/g) is recommended to reduce inter-chain aggregation.
-
C-Terminal Acids: Wang resin or 2-Chlorotrityl Chloride (2-CTC) resin. 2-CTC is preferred to prevent diketopiperazine formation if Phe(4-Mor) is at the C-terminus.
Workflow Diagram
The following diagram illustrates the specific decision logic for this protocol.
Caption: Logical workflow for the incorporation of Fmoc-Phe(4-Mor)-OH, emphasizing the critical decision point at the Kaiser Test.
Detailed Experimental Protocol
Phase 1: Resin Preparation
-
Weigh appropriate resin (e.g., 0.1 mmol scale).[1]
-
Swell in DCM for 20 minutes (opens the polystyrene matrix).
-
Wash with DMF (3 x 1 min) to exchange solvent.
Phase 2: Fmoc Deprotection
-
Add 20% Piperidine in DMF (5 mL).
-
Agitate for 5 minutes ; drain.
-
Add fresh 20% Piperidine in DMF (5 mL).
-
Agitate for 15 minutes ; drain.
-
Wash: DMF (5 x 1 min). Crucial: Ensure all piperidine is removed to prevent premature Fmoc removal of the incoming expensive AA.
Phase 3: Activation & Coupling of Fmoc-Phe(4-Mor)-OH
Rationale: We use a 3-fold excess (relative to resin) instead of the standard 5-fold to conserve material, compensated by the higher potency of HATU.
-
Calculate Reagents (0.1 mmol scale):
-
Fmoc-Phe(4-Mor)-OH: 0.3 mmol
-
HATU: 0.29 mmol (0.97 eq relative to AA to prevent capping by uronium salts)
-
HOAt (optional but recommended): 0.3 mmol
-
DIPEA: 0.6 mmol (2 eq relative to AA)
-
-
Dissolution: Dissolve amino acid and HATU/HOAt in minimal DMF (approx. 2-3 mL).
-
Activation: Add DIPEA immediately prior to addition to resin. Shake for 30 seconds. Color change to yellow is normal.
-
Coupling: Transfer solution to the resin vessel.
-
Time: Agitate at Room Temperature for 2 to 4 hours .
-
Note: Standard AAs couple in 45 mins; the morpholine bulk necessitates extended time.
-
Phase 4: Monitoring
-
Perform a Kaiser Test (Ninhydrin).
-
Take a few beads, wash with EtOH.
-
Add reagents (Phenol, KCN, Ninhydrin). Heat at 100°C for 5 mins.
-
Result: Beads should be colorless/yellow. If Blue, recouple (Repeat Phase 3 with half equivalents).
-
Phase 5: Cleavage & Isolation
The morpholine ring is stable to TFA. However, because it is basic, it will be protonated during cleavage.
-
Wash Resin: DMF (3x), DCM (3x), MeOH (2x). Dry under vacuum.[2][3][4]
-
Cocktail Preparation: Prepare Reagent B (Standard) or Reagent K (if Cys/Trp present).
-
Reaction: Add 10 mL cocktail per gram of resin. Agitate for 2-3 hours .
-
Precipitation:
-
Filter filtrate into cold Diethyl Ether (-20°C).
-
Centrifuge (3000 rpm, 5 min). Decant ether.
-
Wash pellet 2x with cold ether.[4]
-
Analytical Characterization (QC)
When analyzing the crude peptide via LC-MS, be aware of the specific retention behavior caused by the morpholine group.
| Parameter | Expectation | Mechanism |
| Mass Shift | +85 Da vs Native Phe | Addition of Morpholine ring (C4H8NO). |
| HPLC Retention | Reduced vs Native Phe | The morpholine nitrogen is protonated at pH 2 (TFA buffer), increasing polarity. |
| Peak Shape | Potential Tailing | Basic amines can interact with residual silanols on C18 columns. Use a column with high carbon load or end-capping. |
Structural Visualization
The following diagram highlights the protonation site during HPLC analysis.
Caption: Structural connectivity and protonation site of the Morpholinyl-Phe residue under acidic conditions.
References
-
Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. University of California, Irvine (Nowick Lab). Available at: [Link]
-
PubChem Compound Summary: Fmoc-4-Amino-L-phenylalanine (Analog Reference). National Center for Biotechnology Information. Available at: [Link]
Sources
Advanced Coupling Protocols for N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine in SPPS
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Application Note & Detailed Experimental Protocol
Introduction & Mechanistic Insights
The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a cornerstone of modern drug discovery, offering enhanced proteolytic stability, altered pharmacokinetics, and novel target interactions. N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine (CAS: 2349525-74-0) is a highly specialized building block featuring a bulky morpholine ring at the para position of the phenyl moiety [1].
As a Senior Application Scientist, I must emphasize that successfully coupling this residue via Solid-Phase Peptide Synthesis (SPPS) requires overcoming two distinct chemical challenges:
-
Steric Hindrance: The morpholine substituent significantly increases the spatial bulk of the side chain. While the para position is distant from the α-amine, the overall hydrodynamic radius of the residue can induce localized aggregation on the resin, hindering the diffusion of coupling reagents and subsequent amino acids.
-
Stereochemical Dynamics (DL-Racemate): Because this building block is supplied as a DL-racemate, its incorporation into a chiral peptide chain will inherently generate a pair of diastereomers. This is often an intentional design choice for high-throughput library screening, but it necessitates robust coupling conditions that do not favor one enantiomer over the other (kinetic resolution), followed by downstream separation via preparative RP-HPLC.
To overcome the steric barriers and ensure quantitative coupling, this protocol employs a dual-coupling strategy leveraging the synergistic strengths of DIC/Oxyma Pure and HATU/DIEA[2, 3].
Rationale for Coupling Reagent Selection
Standard coupling reagents like HBTU or DIC/HOBt frequently fail or require excessively long reaction times when applied to bulky nnAAs, leading to deletion sequences and complex purification profiles.
-
Primary Coupling (DIC/Oxyma Pure): Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC is our first-line strategy. It offers superior coupling efficiency compared to HOBt, is non-explosive, and performs exceptionally well at elevated temperatures (e.g., 50°C) without inducing significant side reactions [4].
-
Secondary Coupling (HATU/DIEA): For sequences prone to severe aggregation or extreme steric clash, a second coupling using HATU is employed. HATU generates a highly reactive OAt ester. The pyridine nitrogen in the HOAt leaving group provides critical anchimeric assistance (intramolecular base catalysis), making it the gold standard for sterically hindered amines [5].
Quantitative Comparison of Coupling Reagents
The following table summarizes the expected performance metrics when coupling sterically hindered phenylalanine derivatives based on empirical SPPS data[3, 5].
| Coupling Reagent System | Activation Intermediate | Anchimeric Assistance | Suitability for Bulky nnAAs | Typical Yield (Single Coupling) |
| DIC / HOBt | OBt Ester | No | Poor | 40 - 60% |
| HBTU / DIEA | OBt Ester | No | Moderate | 65 - 75% |
| DIC / Oxyma Pure | Oxyma Ester | No | High (Excellent at 50°C) | 85 - 95% |
| HATU / DIEA | OAt Ester | Yes | Very High (Gold Standard) | > 95% |
| COMU / DIEA | Oxyma Ester | No | Very High (Safer HATU alt.) | > 95% |
Workflow Visualization
The following decision tree dictates the logical progression of the coupling cycle to ensure a self-validating synthesis loop.
Caption: Decision tree for coupling sterically hindered N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine in SPPS.
Detailed Experimental Protocol
This protocol is scaled for 0.1 mmol of peptide-resin. Solvents should be peptide-synthesis grade (low water/amine content).
Phase 1: Resin Preparation & Deprotection
-
Resin Swelling: Transfer 0.1 mmol of the loaded resin (e.g., Rink Amide AM resin) to a fritted SPPS reaction vessel. Swell in 5 mL of Dichloromethane (DCM) for 15 minutes, followed by 5 mL of N,N-Dimethylformamide (DMF) for 15 minutes. Drain thoroughly.
-
Fmoc Deprotection: Add 4 mL of 20% (v/v) piperidine in DMF to the resin. Agitate at room temperature (RT) for 5 minutes. Drain and repeat with a fresh 4 mL aliquot for 10 minutes.
-
Washing: Wash the resin extensively to remove piperidine: DMF (3 × 5 mL), DCM (3 × 5 mL), and finally DMF (3 × 5 mL).
Phase 2: Primary Coupling (DIC/Oxyma Pure)
Causality Note: Pre-activation is kept brief (2-3 mins) to prevent the formation of inactive N-acylureas, maximizing the concentration of the active Oxyma ester.
-
Reagent Preparation: In a clean vial, dissolve 0.4 mmol (4.0 eq) of N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine and 0.4 mmol (4.0 eq, ~57 mg) of Oxyma Pure in 2 mL of DMF.
-
Activation: Add 0.4 mmol (4.0 eq, ~62 µL) of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for 2 minutes at RT.
-
Coupling: Transfer the activated mixture to the resin. Agitate the vessel.
-
Standard Condition: 1 hour at Room Temperature.
-
Optimized Condition (Recommended): 30 minutes at 50°C using an air-bath thermostatic oscillator or microwave synthesizer [4].
-
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 × 5 mL).
Phase 3: Analytical Validation (Kaiser Test)
-
Extract a few resin beads and transfer them to a glass test tube.
-
Add 2 drops each of Kaiser Test Reagents A (ninhydrin), B (phenol), and C (KCN/pyridine).
-
Heat at 100°C for 3 minutes.
-
Yellow/Colorless beads: Coupling is complete. Proceed to Phase 5.
-
Blue/Purple beads: Free primary amines remain. Proceed to Phase 4 (Secondary Coupling).
-
Phase 4: Secondary Coupling (HATU/DIEA) - If Required
Causality Note: If the Kaiser test is positive, the remaining unreacted sites are highly sterically hindered. HATU provides the necessary anchimeric assistance to force the reaction to completion [5].
-
Reagent Preparation: Dissolve 0.3 mmol (3.0 eq) of the nnAA and 0.3 mmol (3.0 eq, ~114 mg) of HATU in 2 mL of DMF.
-
Base Addition: Add 0.6 mmol (6.0 eq, ~104 µL) of N,N-Diisopropylethylamine (DIEA). The solution will turn yellow.
-
Coupling: Immediately add to the resin and agitate for 1 hour at RT.
-
Washing: Drain and wash with DMF (3 × 5 mL) and DCM (3 × 5 mL).
Phase 5: Cleavage and Global Deprotection
-
Following the completion of the entire peptide sequence and final Fmoc removal, wash the resin with DCM (5 × 5 mL) and dry under a vacuum for 1 hour.
-
Add 5 mL of Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v). Agitate for 2.5 hours at RT.
-
Filter the cleavage solution into a centrifuge tube containing 30 mL of cold (-20°C) diethyl ether to precipitate the crude peptide.
-
Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Dry the pellet under a gentle stream of nitrogen.
Downstream Processing: Handling the Diastereomers
Because N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine is racemic, the resulting crude peptide will consist of two diastereomers (assuming the rest of the peptide contains chiral L-amino acids).
Analytical LC-MS: When running the crude peptide on a standard C18 analytical column (e.g., 5-95% Acetonitrile/Water with 0.1% TFA over 15 mins), you will typically observe a split peak or two distinct adjacent peaks sharing the exact same mass (m/z). Purification: To isolate the specific epimer of interest, utilize Preparative RP-HPLC with a shallow gradient (e.g., increasing organic modifier by 0.5% per minute) around the elution time of the target peaks to achieve baseline resolution of the diastereomers.
References
- Advanced ChemBlocks. (2026). N-Fmoc-4-(4-morpholinyl)-D-phenylalanine Product Specifications. AChemBlock.
- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
- BenchChem. (2025). A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. BenchChem.
- Ma, Y., et al. (2022). DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin GsMTx4. Chinese Journal of Organic Chemistry, 42(2), 498-506.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
incorporating morpholinyl-phenylalanine into bioactive peptides
Abstract
This guide details the strategic incorporation of 4-morpholinyl-phenylalanine (Phe(4-Morph)) into bioactive peptides using Fmoc Solid-Phase Peptide Synthesis (SPPS). The morpholine moiety acts as a critical physicochemical modulator—enhancing aqueous solubility, introducing a hydrogen bond acceptor, and tuning the pharmacokinetic profile of hydrophobic peptide scaffolds. This protocol moves beyond standard synthesis instructions, offering a medicinal chemistry perspective on why and how to deploy this non-canonical amino acid effectively.
Strategic Rationale: The Medicinal Chemist’s Perspective
Incorporating Phe(4-Morph) is rarely a random choice; it is a calculated design move to solve specific drug development bottlenecks.
-
Solubility Enhancement: The morpholine ring contains a basic nitrogen (pKa ~8.3) and an ether oxygen. At physiological pH, a fraction of the population is protonated, significantly disrupting the aggregation of hydrophobic residues (e.g., poly-Phe/Trp sequences).
-
Pharmacokinetic Tuning: Morpholine is a "privileged scaffold" in medicinal chemistry. It often improves metabolic stability against cytochrome P450 enzymes compared to open-chain amines and can enhance blood-brain barrier (BBB) permeability by balancing lipophilicity with polarity.
-
Receptor Interactions: The ether oxygen serves as a weak hydrogen bond acceptor, while the ring structure provides a defined steric bulk that can fill hydrophobic pockets in receptors (e.g., GPCRs or integrins) more effectively than a flat phenyl ring.
Decision Logic: When to Deploy Phe(4-Morph)
Figure 1: Decision matrix for selecting Morpholinyl-Phenylalanine during lead optimization.
Materials & Reagents
-
Amino Acid: Fmoc-Phe(4-Morph)-OH (CAS: 2349610-01-9).[1][2]
-
Storage: -20°C, desiccated. Allow to warm to RT before opening to prevent condensation.
-
-
Resin: Rink Amide (for C-terminal amides) or Wang/2-CTC (for C-terminal acids).
-
Recommendation: Use ChemMatrix or Tentagel resins if the peptide sequence is >15 residues to ensure better swelling and solvent accessibility for the bulky morpholine group.
-
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Note: Avoid HBTU/HOBt for this specific coupling. The steric bulk of the morpholine ring requires the superior reactivity of the aza-benzotriazole system (HATU).
-
-
Solvents: DMF (Peptide grade, amine-free), DCM, NMP.
Experimental Protocol: Fmoc SPPS Incorporation
This protocol assumes a 0.1 mmol scale.[3] The critical deviation from standard SPPS is the extended coupling time and double coupling requirement due to the steric hindrance of the morpholinyl group.
Step 1: Resin Preparation[3][4]
-
Weigh 0.1 mmol of resin into a fritted reaction vessel.
-
Swell in DCM (5 mL) for 30 mins.
-
Wash with DMF (3 x 5 mL).
Step 2: Fmoc Deprotection (Standard)
-
Treat resin with 20% Piperidine in DMF (5 mL) for 5 mins. Drain.
-
Treat again with 20% Piperidine in DMF (5 mL) for 15 mins. Drain.
-
Wash: DMF (3x), DCM (3x), DMF (3x).[4]
-
QC Check: Perform a Kaiser test (ninhydrin) to ensure a positive result (blue beads) indicating free amines.
-
Step 3: Coupling of Fmoc-Phe(4-Morph)-OH
Rationale: The morpholine ring at the para position creates significant bulk. Standard 1-hour couplings often yield deletions.
-
Activation Cocktail:
-
Fmoc-Phe(4-Morph)-OH: 0.4 mmol (4 eq)
-
HATU: 0.38 mmol (3.8 eq)
-
HOAt: 0.4 mmol (4 eq) - Optional but recommended for difficult sequences.
-
DIEA (Diisopropylethylamine): 0.8 mmol (8 eq)
-
Solvent: DMF (minimum volume to dissolve, ~2-3 mL).
-
-
Procedure:
-
Double Coupling (Mandatory):
-
Wash: DMF (4x), DCM (4x).
-
Capping (Recommended): Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins to cap any unreacted amines, preventing deletion sequences.
Step 4: Final Cleavage & Side-Chain Deprotection
The morpholine ring is stable under standard acidic cleavage conditions.
-
Wash resin thoroughly with DCM. Dry under nitrogen.
-
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Volume: 10 mL per gram of resin.[4]
-
-
Agitate for 2-3 hours.
-
Precipitate in cold diethyl ether (-20°C). Centrifuge and wash pellet 3x with ether.
Visualization: Optimized SPPS Workflow
Figure 2: Optimized SPPS cycle highlighting the critical Double Coupling decision path for sterically demanding residues like Phe(4-Morph).
Analytical Characterization
The introduction of the morpholine group will shift the retention time (Rt) on Reverse-Phase HPLC (RP-HPLC).
| Parameter | Standard Phe Peptide | Phe(4-Morph) Analog | Observation |
| HPLC Retention | High (Hydrophobic) | Reduced (More Polar) | Morpholine decreases hydrophobicity, eluting earlier on C18 columns. |
| Mass Spec (ESI) | [M+H]+ | [M+H]+ + 85 Da | The morpholine substitution adds ~85.1 Da compared to native Phe. |
| Solubility (pH 7) | Low (<0.1 mg/mL) | Improved (>1.0 mg/mL) | Basic nitrogen protonation assists solvation. |
HPLC Protocol:
-
Column: C18 (e.g., Phenomenex Jupiter), 5 µm, 300 Å.
-
Buffer A: 0.1% TFA in Water.[5]
-
Buffer B: 0.1% TFA in Acetonitrile.[5]
-
Gradient: 5% to 65% B over 30 mins.
-
Note: The basic morpholine nitrogen may cause peak tailing. If observed, add 0.1% Triethylamine (TEA) to the mobile phase (at high pH) or increase TFA concentration.
Troubleshooting & FAQs
Q: The coupling efficiency is consistently low (<80%).
-
A: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) as the solvent during coupling. NMP disrupts beta-sheet aggregation better than DMF. Alternatively, increase the temperature to 50°C (microwave-assisted SPPS is highly effective here).
Q: My peptide is not soluble in the purification buffer.
-
A: Although Phe(4-Morph) improves solubility, the overall sequence might still be hydrophobic. Dissolve the crude peptide in a minimal amount of DMSO or 50% Acetic Acid before injecting onto the HPLC.
Q: Mass spec shows a +16 Da peak.
-
A: This indicates oxidation of the morpholine ether or methionine (if present). Ensure all solvents are degassed and use fresh cleavage cocktails containing scavengers (TIS/Water).
References
-
Solid-Phase Peptide Synthesis Protocols. Springer Nature Experiments. Available at: [Link]
-
Morpholine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Enhancing Oral Bioavailability of Peptides. Hilaris Publishing. Available at: [Link][4][5]
Sources
Fmoc deprotection times for morpholine-containing peptide chains
Application Note: Optimization of Fmoc Removal in Sensitive and Sterically Hindered Peptides
Subtitle: The Morpholine Protocol for Suppressing Aspartimide Formation and Racemization in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
Standard Fmoc removal using 20% piperidine is the gold standard for speed and efficiency in SPPS. However, this aggressive basicity becomes a liability when synthesizing "difficult" sequences containing Asp-Gly, Asp-Asn, or C-terminal cysteine residues. In these contexts, piperidine promotes severe side reactions, most notably aspartimide formation (leading to
This guide details the Morpholine Deprotection Protocol . By substituting piperidine (pKa ~11.[3]1) with morpholine (pKa ~8.3), researchers can shift the reaction kinetics to favor Fmoc cleavage over side-chain deprotonation. While this increases deprotection time, it preserves peptide integrity in high-value, sensitive chains.
Scientific Background & Mechanistic Logic
The Fmoc Cleavage Mechanism (E1cB)
Fmoc removal proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The base abstracts the acidic proton from the fluorenyl ring (C9 position), generating a reactive dibenzofulvene (DBF) intermediate.[3][4]
-
Piperidine: Rapidly abstracts the proton (
seconds) and effectively scavenges DBF. -
Morpholine: Abstracts the proton significantly slower due to lower basicity (
minute to hours depending on steric bulk) but is sufficient to drive the reaction to completion given adequate time.
The Aspartimide Problem
In sequences containing Asp(OtBu)-Gly or Asp(OtBu)-Asn, the amide nitrogen of the next residue can attack the ester carbonyl of the aspartic acid side chain. This cyclization forms an aspartimide intermediate.[2][5]
-
Base Sensitivity: Strong bases like piperidine deprotonate the amide backbone, accelerating this attack.
-
Morpholine Advantage: Morpholine is basic enough to remove Fmoc but not basic enough to efficiently deprotonate the amide backbone, thereby suppressing the cyclization.
Table 1: Physicochemical Comparison of Deprotection Reagents
| Feature | Piperidine | Morpholine | Impact on Synthesis |
| Structure | Cyclic 2° Amine | Cyclic 2° Amine (Ether) | Morpholine is less nucleophilic. |
| pKa (approx) | 11.1 | 8.3 | Morpholine is ~1000x less basic. |
| Fmoc | ~6 sec (Soln) | ~60+ sec (Soln) | Morpholine requires longer contact time. |
| Aspartimide Risk | High | Low | Morpholine is preferred for Asp-Gly/Asn.[3] |
| Racemization | High (Cys/His) | Low | Morpholine preserves chirality. |
Experimental Protocol: The Morpholine Workflow
Reagent Preparation
Morpholine is less reactive; therefore, a higher concentration is required compared to piperidine.[2]
-
Standard Cocktail: 50% (v/v) Morpholine in DMF.
-
Storage: Prepare fresh daily. Morpholine can absorb
and moisture, reducing efficacy. -
Additives (Optional): For extremely hindered peptides where morpholine is too slow, add 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Note: DBU increases the risk of aspartimide; use only if steric hindrance prevents Fmoc removal.
Step-by-Step Deprotection Protocol
A. Manual Synthesis (Standard Scale 0.1 mmol)
-
Wash: Drain the reaction vessel (RV). Wash resin
with DMF (1 min each).[6] -
Initial Deprotection (Flash): Add 50% Morpholine/DMF (approx. 10 mL per gram of resin). Agitate for 5 minutes . Drain.
-
Purpose: Removes the bulk of Fmoc and scavenges any reactive species.
-
-
Main Deprotection: Add fresh 50% Morpholine/DMF. Agitate for 30 minutes .
-
Note: For Asp-Gly sequences, extend to 60 minutes or perform
min cycles.
-
-
Wash: Drain. Wash resin
with DMF.[7] -
Validation: Perform a Chloranil test (for secondary amines) or UV monitoring (see Section 4).
B. Automated Synthesis (Microwave/Flow)
-
Temperature: Morpholine deprotection can be heated to 50°C to accelerate kinetics without reaching the degradation threshold of piperidine at 75°C.
-
Cycle:
-
Step 1: 50% Morpholine, 75°C, 2 min (Initial).
-
Step 2: 50% Morpholine, 75°C, 15 min (Main).
-
-
Caution: If preventing aspartimide is the sole goal, avoid heating. Stick to Room Temperature (RT) with extended times (
min).
Visualization: Decision Logic & Mechanism
Workflow Decision Matrix
Use this logic tree to determine when to switch from Piperidine to Morpholine.
Caption: Decision matrix for selecting the appropriate deprotection reagent based on peptide sequence sensitivity and steric hindrance.
Troubleshooting & Optimization
Monitoring Reaction Completeness
Because morpholine is slower, "standard" times are often insufficient for aggregated chains. You must validate deprotection.[2]
-
UV Monitoring (The Gold Standard):
-
Collect the deprotection waste.
-
Measure Absorbance at 301 nm (Dibenzofulvene-morpholine adduct).
-
Protocol: Compare the area under the curve (AUC) of the first deprotection vs. the second. If the second peak is >5% of the first, a third cycle is required.
-
-
The Chloranil Test:
-
Since morpholine leaves a secondary amine on the N-terminus (if Proline) or a primary amine, standard Kaiser tests work, but the Chloranil test is more sensitive for secondary amines or difficult sequences.
-
Positive: Blue/Green beads (Deprotection complete).
-
Negative: Colorless/Yellow beads (Incomplete).
-
Handling "Morpholine-Containing" Chains (Steric Context)
If the peptide chain itself contains a morpholine moiety (e.g., a non-canonical amino acid with a morpholine side chain, or N-terminal capping), the steric bulk can hinder the approach of the deprotection base to the Fmoc group.
-
Adjustment: Increase deprotection time by 50% .
-
Solvent: Add 1% Triton X-100 or use NMP instead of DMF to reduce aggregation caused by the hydrophobic morpholine ring.
References
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[8] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Fields, G. B., & Fields, C. G. (1991). Solvation Effects in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 113(11), 4202–4207. Link
-
Henschke, J. P., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.[7] ACS Omega, 7(13), 11235–11243. Link
-
Mergler, M., et al. (2003). The Aspartimide Problem in Fmoc-based SPPS. Part I: Solvents and Bases. Journal of Peptide Science, 9(1), 36–46. Link
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced SPPS. Journal of Peptide Science, 13(2), 143-148. Link
Sources
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. chempep.com [chempep.com]
- 3. renyi.hu [renyi.hu]
- 4. mdpi.com [mdpi.com]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptidechemistry.org [peptidechemistry.org]
Application Note: Automated Peptide Synthesis Settings for Non-Canonical Amino Acids
Executive Summary
The incorporation of non-canonical amino acids (NCAAs)—such as N-methylated residues,
This guide moves beyond generic "double coupling" advice. It provides a mechanistic framework for selecting coupling reagents, temperature settings, and deprotection cycles specifically tailored to the physicochemical properties of the NCAA.
Pre-Synthesis Strategic Planning
Resin Selection and Loading
For sequences containing >20% NCAAs or consecutive hindered residues, steric crowding on the resin surface is the primary cause of deletion sequences.
-
Recommendation: Use ChemMatrix® (PEG-based) or Tentagel resins over standard Polystyrene (PS). The superior swelling properties of PEG in diverse solvents allow better diffusion of bulky NCAA reagents.
-
Loading: Strictly limit loading to 0.2 – 0.3 mmol/g . High loading (0.6+ mmol/g) promotes inter-chain aggregation, which is exacerbated by the hydrophobic nature of many NCAAs.
Reagent Preparation
-
Stability: Many activated NCAAs (especially esters) are unstable. Do not pre-activate NCAAs in the reagent vials. Program the synthesizer to activate in situ immediately prior to delivery.
-
Concentration: Increase stock solution concentration to 0.5 M (vs standard 0.2 M) to drive kinetics via mass action, provided solubility permits.
Critical Parameters & Optimization
The Coupling Reagent Hierarchy
Standard HBTU/DIEA protocols are insufficient for most NCAAs. We categorize coupling strategies into three tiers based on steric demand and racemization risk.
| Tier | Target NCAA Class | Recommended Reagents | Mechanism/Rationale |
| 1 | Standard / Robust (e.g., | DIC / Oxyma Pure | Carbodiimide/Oxime chemistry prevents premature capping. Oxyma is safer than HOBt and allows higher temp stability. |
| 2 | Sterically Hindered (e.g., Aib, N-Me-Ala, | HATU / HOAt / DIEA orCOMU / DIEA | The 7-azabenzotriazole moiety (HOAt) creates a "neighboring group effect" that accelerates coupling by ~10x over HOBt. |
| 3 | Racemization Prone (e.g., Cys derivatives, His, Phenylglycine) | DIC / Oxyma Pure Base:2,4,6-Collidine | Collidine is a weaker, bulkier base than DIEA, significantly reducing proton abstraction from the |
Temperature and Microwave Settings
Heat overcomes the energy barrier imposed by steric hindrance but must be balanced against side reactions.
-
Aggressive Protocol (Hindered NCAAs): 75°C for 10 minutes. Note: N-methylated residues often require 75°C to couple ONTO, but the subsequent residue must also be coupled at high temp to overcome the N-methyl steric clash.
-
Conservative Protocol (Cys/His/Trp): Max 50°C or Room Temperature (RT). High heat promotes
-lactam formation in Arg and racemization in Cys.
Automated Protocols
Decision Tree for Method Selection
The following diagram illustrates the logic for assigning synthesis cycles to specific residues within your sequence.
Figure 1: Logic flow for selecting automated coupling parameters based on amino acid physicochemical properties.
Detailed Step-by-Step Workflow (The "Power" Cycle)
Use this cycle for Aib, N-Methyl amino acids, and residues immediately following them .
-
Resin Washing: DMF (3 x 3 mL).
-
Deprotection:
-
20% Piperidine in DMF + 0.1 M Oxyma Pure .
-
Why: Oxyma suppresses aspartimide formation and racemization of the previous residue, which is critical when using harsh deprotection conditions.
-
Cycle: 2 x 3 min at 75°C (Microwave) or 2 x 10 min (RT).
-
-
Wash: DMF (5 x 3 mL).
-
Coupling (Double Pass):
-
Pass 1: 5 eq AA, 5 eq HATU, 10 eq DIEA.
-
Condition: 75°C for 15 minutes.
-
Wash: DMF (3 x 3 mL).
-
Pass 2: 5 eq AA, 5 eq PyAOP (or COMU), 10 eq DIEA.
-
Condition: 75°C for 15 minutes.
-
Why: Switching activation chemistry (HATU then PyAOP) can sometimes overcome specific steric barriers that a single chemistry cannot.
-
-
Capping (Mandatory):
-
Acetic Anhydride / DIEA / DMF.
-
Why: Unreacted amines after this difficult step will result in deletion sequences (N-1) that are impossible to separate by HPLC. Acetylation "caps" them, shifting their retention time significantly.
-
Troubleshooting & Quality Control
Common Failure Modes
| Issue | Observation (LCMS) | Root Cause | Corrective Action |
| Incomplete Coupling | Mass = Target - NCAA + H | Steric hindrance preventing nucleophilic attack. | Switch to HATU or PyBrOP . Increase temp to 75°C. Use double coupling . |
| Racemization | Split peaks with identical Mass | Base-catalyzed proton abstraction. | Switch base to Sym-collidine . Lower temp to 50°C. Use DIC/Oxyma . |
| Aspartimide | Mass = Target - 18 Da | Side chain cyclization during deprotection. | Add 0.1 M Oxyma to the Piperidine deprotection solution. |
| Aggregation | Broad peaks, low yield | Inter-chain hydrogen bonding. | Use ChemMatrix resin. Add pseudoproline dipeptides if possible. |
Verification
-
Chloranil Test: For N-methylated residues, the standard Kaiser test (Ninhydrin) is ineffective because it detects primary amines. Use the Chloranil test or Acetaldehyde/Chloranil method to detect secondary amines.
-
Micro-Cleavage: Perform a micro-cleavage (20 mg resin, 200 µL TFA cocktail, 15 min) after the critical NCAA coupling to verify success before proceeding with the rest of the synthesis.
References
-
Albericio, F., &yman, J. M. (2018). Oxyma: An Efficient Additive for Peptide Synthesis. ACS Omega. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Peptide Synthesis: Handling Difficult Sequences. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][4][5][6][7][8][9][10][11] Chemical Reviews. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mesalabs.com [mesalabs.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Application Note: High-Fidelity Preparation of Fmoc-4-morpholinyl-Phe Stock Solutions for High-Throughput Screening
Target Audience: Researchers, Compound Management Scientists, and Drug Development Professionals Discipline: High-Throughput Screening (HTS), Compound Library Management, Peptide Chemistry
Executive Summary & Mechanistic Causality
Fmoc-4-morpholinyl-Phe is a highly specialized unnatural amino acid widely utilized in the synthesis of peptidomimetics, macrocyclic libraries, and targeted protein degraders (PROTACs). Integrating this compound into High-Throughput Screening (HTS) libraries requires precise solvation and storage protocols to prevent premature degradation.
As a Senior Application Scientist, I emphasize that preparing HTS stock solutions is not merely a matter of dissolving a powder; it is an exercise in controlling chemical microenvironments. Dimethylsulfoxide (DMSO) is the universal solvent for HTS due to its superior dielectric constant and biological compatibility[1]. However, DMSO is notoriously hygroscopic.
The Causality of Degradation: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is base-labile and cleaves via an E1cB elimination mechanism[2]. While the morpholine moiety on the phenylalanine ring is an aniline-like weak base, it is not basic enough to rapidly auto-cleave the Fmoc group. However, when hygroscopic DMSO absorbs atmospheric moisture during repeated freeze-thaw cycles or prolonged exposure to air, the water facilitates localized hydrolysis[1]. This creates a microenvironment capable of initiating slow proton abstraction at the Fmoc β-carbon, releasing CO₂ and dibenzofulvene (DBF)[2]. If DBF is not scavenged, it will alkylate other nucleophilic compounds in your HTS library, generating +222 Da mass shift adducts and causing false positives/negatives in your screening assays[2].
Therefore, this protocol is designed as a self-validating system : it mandates strictly anhydrous conditions, argon displacement, and an analytical validation gate to ensure library integrity before acoustic dispensing.
Materials and Reagents
To ensure reproducibility and prevent solvent-induced degradation, only ultra-pure, anhydrous reagents must be used.
| Reagent / Material | Specification / Grade | Purpose in Workflow |
| Fmoc-4-morpholinyl-Phe | >98% Purity (HPLC) | Target library compound. |
| Dimethylsulfoxide (DMSO) | Anhydrous, <0.005% H₂O, HTS Grade | Universal solvation matrix[1]. |
| Argon Gas | 99.999% Purity (UHP) | Inert atmosphere to displace oxygen and moisture[1]. |
| Microplates | Polypropylene, 384- or 1536-well | Storage vessels; prevents compound adsorption to walls[1]. |
| Foil Seals | Pierceable, DMSO-resistant | Hermetic sealing for -80°C storage. |
Self-Validating Experimental Protocol
This methodology outlines the preparation of a standard 10 mM DMSO stock solution[3], optimized for acoustic liquid handling (e.g., Echo systems).
Phase 1: Environmental Equilibration
Causality: Opening a cold vial of hygroscopic powder in a humid lab instantly introduces water, dooming the stock solution before solvation even begins.
-
Transfer the sealed vial of Fmoc-4-morpholinyl-Phe from -20°C storage to a desiccator.
-
Allow the vial to equilibrate to room temperature (RT) for a minimum of 2 hours.
-
Purge a glove box or controlled environment chamber with Argon gas until relative humidity drops below 5%.
Phase 2: Solvation under Inert Atmosphere
-
Inside the Argon-purged environment, accurately weigh the required mass of Fmoc-4-morpholinyl-Phe using an analytical balance (e.g., 4.72 mg for 1 mL of 10 mM stock).
-
Add the calculated volume of Anhydrous HTS-Grade DMSO.
-
Vortex gently for 60 seconds. Do not sonicate aggressively, as localized heating can accelerate Fmoc cleavage in the presence of trace impurities.
-
Visually inspect the solution against a dark background to ensure complete dissolution (no particulate scattering).
Phase 3: The Analytical Validation Gate (Self-Validation)
Before committing the stock to HTS microplates, the solution must validate its own integrity.
-
Extract a 5 µL aliquot and dilute it to 1 µM in Acetonitrile/Water (0.1% Formic Acid).
-
Inject into an LC-MS system.
-
Pass Criteria:
-
Primary peak purity > 95%.
-
Critical Check: Absence of a peak with a +222 Da mass shift (indicative of DBF-alkylation)[2].
-
Absence of a -222 Da mass shift (indicative of free 4-morpholinyl-Phe).
-
Phase 4: Aliquoting and Cryogenic Storage
Causality: Frequent exposure to air during "cherry-picking" degrades DMSO stocks[1]. Aliquoting prevents freeze-thaw cycles.
-
Using an automated liquid handler, dispense the 10 mM stock into polypropylene 384-well source plates.
-
Flush the headspace of each plate with Argon gas[1].
-
Apply a DMSO-resistant foil seal using a thermal plate sealer.
-
Store immediately at -80°C in a desiccated, dark environment.
Visualizations of Workflows and Mechanisms
To fully grasp the critical nature of this protocol, review the logical workflow and the chemical degradation pathway below.
Self-validating workflow for HTS stock preparation, featuring a mandatory LC-MS validation gate.
E1cB degradation pathway of Fmoc-protected compounds caused by moisture absorption in DMSO.
Quality Control Data Presentation
The following table summarizes the quantitative analytical parameters expected during the validation gate of a properly prepared 10 mM stock solution.
| Analytical Parameter | Expected Value / Tolerance | Mechanistic Rationale |
| Target Mass [M+H]⁺ | ~473.2 Da | Confirms the intact Fmoc-4-morpholinyl-Phe molecule. |
| DBF Adduct Mass | Not Detected | Ensures the Fmoc group has not undergone E1cB elimination[2]. |
| Water Content (Karl Fischer) | < 0.1% | Prevents hydrolysis and subsequent basic microenvironments[1]. |
| Final Assay DMSO Conc. | < 0.2% - 1.0% | Maintains biological compatibility in downstream cell-based assays[1]. |
| Stock Concentration | 10 mM ± 5% | Ensures accurate dose-response (IC50/EC50) curve fitting[3]. |
References
-
Title: Assay Operations for SAR Support - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf / NIH URL: [Link]
-
Title: Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives Source: Peptide Chemistry URL: [Link]
-
Title: Glycolytic flux control by drugging phosphoglycolate phosphatase Source: Nature Communications / PMC (NIH) URL: [Link]
Sources
Troubleshooting & Optimization
troubleshooting incomplete coupling of Fmoc-4-morpholinyl-phenylalanine
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, chemists, and drug development professionals who are encountering challenges with the incorporation of Fmoc-4-morpholinyl-phenylalanine. The unique steric and electronic properties of this unnatural amino acid can lead to incomplete coupling reactions, impacting peptide purity and overall yield. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful synthesis.
Troubleshooting Guide: Overcoming Incomplete Coupling
This section is structured to address specific issues you may observe during your synthesis. Each problem is followed by an analysis of potential causes and a series of targeted solutions.
Problem: My coupling reaction is incomplete, confirmed by a positive Kaiser test and/or mass spectrometry showing a deletion.
A positive Kaiser test (resulting in blue beads) after the coupling step is a clear indicator of unreacted primary amines on the resin. This is the most common issue when working with sterically demanding residues like Fmoc-4-morpholinyl-phenylalanine.
Potential Cause 1: Significant Steric Hindrance
The primary challenge with Fmoc-4-morpholinyl-phenylalanine stems from the bulky nature of the morpholine ring attached to the phenyl side chain.[1] This bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, drastically slowing down the rate of amide bond formation.[2][3]
Solutions:
-
Upgrade Your Coupling Reagent: Standard carbodiimide reagents like DIC, while effective for many amino acids, are often insufficient for sterically hindered residues.[4] Switching to a more potent in-situ activating reagent is the most effective first step. Uronium/aminium salts (e.g., HATU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) form highly reactive activated esters that can more readily overcome the energy barrier imposed by steric hindrance.[4][5] HATU and COMU are particularly recommended as they generate highly reactive OAt or Oxyma esters, respectively.[6]
-
Optimize Reaction Kinetics:
-
Extend Coupling Time: If a single coupling is attempted, increasing the reaction time from a standard 1-2 hours to 4-6 hours, or even overnight, can help drive the reaction to completion.[2][4]
-
Increase Temperature: Gently warming the reaction vessel to 30-40°C can increase the reaction rate. However, this must be done with caution, as elevated temperatures can increase the risk of racemization, especially with prolonged reaction times.[4]
-
-
Implement a Double Coupling Strategy: A double coupling is a robust and highly recommended method for ensuring the complete incorporation of difficult residues.[7][8][9] This involves performing the coupling step twice, back-to-back, with a fresh solution of activated amino acid.
dot
Caption: Troubleshooting Decision Tree.
Potential Cause 2: On-Resin Peptide Aggregation
As the peptide chain elongates, it can fold back on itself, forming secondary structures stabilized by intermolecular hydrogen bonds.[10] This process, known as aggregation, can cause the resin beads to clump together, effectively trapping the reactive N-terminal amine within a collapsed matrix and preventing reagents from reaching it.[10][11] The bulky and somewhat hydrophobic nature of the morpholinyl-phenylalanine side chain can contribute to this phenomenon.
Solutions:
-
Improve Resin and Peptide Solvation:
-
Solvent Choice: N-methylpyrrolidone (NMP) is generally superior to N,N-Dimethylformamide (DMF) due to its enhanced solvating properties, which can help keep peptide chains extended.[4][12]
-
Disruptive Additives: For severe aggregation, consider adding chaotropic salts (e.g., a low concentration of LiCl) to the coupling mixture or using specialized solvent mixtures designed to break up secondary structures.[10]
-
-
Incorporate Aggregation-Disrupting Elements: In long or notoriously difficult sequences, proactively inserting backbone protection groups can prevent aggregation. This is a sequence-design strategy that involves replacing a standard amino acid with a derivative that disrupts hydrogen bonding patterns.
-
Pseudoproline Dipeptides: These can be inserted at Ser or Thr residues to introduce a "kink" in the peptide backbone.[10]
-
Hmb-Protected Amino Acids: Incorporating an N-(2-hydroxy-4-methoxybenzyl) group on the backbone nitrogen of an amino acid every 6-7 residues can effectively disrupt sheet formation.[13]
-
Frequently Asked Questions (FAQs)
Q1: What specifically makes Fmoc-4-morpholinyl-phenylalanine a "difficult" amino acid to couple? The difficulty arises from a combination of two factors. First, the primary issue is steric hindrance; the morpholine ring is a bulky substituent that physically impedes the formation of the peptide bond.[1][14] Second, depending on the growing peptide sequence, its presence can contribute to on-resin aggregation, where the peptide chain folds and becomes inaccessible to reagents.[10]
Q2: Which coupling reagent is considered the best for this amino acid? For highly hindered amino acids, uronium/aminium salt-based reagents like HATU and COMU are considered top-tier choices.[5][6] They react with the amino acid's carboxylic acid to form highly activated OAt (from HATU) or Oxyma (from COMU) esters. These esters are more reactive than the OBt esters formed by older reagents like HBTU or PyBOP, providing the chemical impetus needed to overcome the steric barrier.
Q3: When is a double coupling necessary? A double coupling is recommended as a default strategy for any known sterically hindered amino acid, including Fmoc-4-morpholinyl-phenylalanine.[8][9] It is a proactive measure that significantly increases the probability of achieving a complete reaction, saving time and preserving the purity of the final product. It is especially critical if a preliminary synthesis using a single coupling shows a deletion product at that position.
Q4: How can I effectively monitor the coupling reaction's completeness? The most common and accessible method is the Kaiser test (or ninhydrin test), which detects free primary amines.[3] A negative result (yellow/brown beads) indicates the reaction is complete, while a positive result (dark blue/purple beads) signifies failure. For automated synthesizers, real-time monitoring can sometimes be achieved by measuring UV absorbance of the Fmoc group during the subsequent deprotection step; a strong signal indicates the previous coupling was successful.[15][16]
Q5: What is "capping," and when should I use it in this context? Capping is an irreversible termination of any peptide chains that failed to couple.[17] It is typically performed using acetic anhydride and a base like DIPEA.[2] If a Kaiser test remains positive even after a double coupling, it is best to cap the unreacted amines. This prevents the formation of a deletion sequence in all subsequent steps, which greatly simplifies the final purification of the desired full-length peptide.[17]
dot
Caption: Mechanism of Potent Coupling Reagents.
Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Example(s) | Generated Active Ester | Relative Reactivity | Key Considerations |
| Carbodiimide | DIC, EDC | O-acylisourea | Low-Moderate | Often requires an additive (e.g., Oxyma, HOBt); may be insufficient for highly hindered couplings.[5] |
| Uronium/Aminium (HOBt-based) | HBTU, TBTU | OBt ester | High | Industry standard for many years; effective for most couplings but can be outperformed by newer reagents. |
| Uronium/Aminium (HOAt-based) | HATU | OAt ester | Very High | The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling. Highly recommended. |
| Uronium/Aminium (Oxyma-based) | COMU | Oxyma ester | Very High | Excellent reactivity, comparable to HATU. Oxyma-based reagents are considered safer alternatives to those containing potentially explosive HOBt/HOAt derivatives.[5] |
| Phosphonium | PyBOP, PyAOP | OBt/OAt ester | High / Very High | Highly efficient but solutions may have lower stability over time compared to uronium salts. |
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-4-morpholinyl-phenylalanine using HATU
This protocol assumes a standard manual Fmoc-SPPS workflow on a 0.1 mmol scale.
-
Deprotection: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by UV or a qualitative test), wash the resin thoroughly with DMF (3 x 1 min).
-
First Coupling Activation:
-
In a separate vial, dissolve Fmoc-4-morpholinyl-phenylalanine (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and N,N-Diisopropylethylamine (DIPEA) (8 eq, 0.8 mmol) in ~2 mL of DMF.
-
Allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
-
First Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Agitate the mixture (e.g., via nitrogen bubbling or orbital shaking) for 45-60 minutes.
-
Drain the reaction solution.
-
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove byproducts and excess reagents.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated Fmoc-4-morpholinyl-phenylalanine.
-
Final Wash & Monitoring:
-
After the second coupling, drain the reaction solution and wash the resin extensively with DMF (5 x 1 min).
-
Perform a Kaiser test (see Protocol 2) to confirm the absence of free primary amines. A negative result (yellow beads) indicates a successful coupling.
-
Protocol 2: Qualitative In-Process Monitoring: The Kaiser Test
-
Sample Collection: After the final wash step of the coupling cycle, remove a small sample of resin beads (~5-10 beads) and place them in a small glass test tube.
-
Reagent Addition: Add the following reagents to the test tube:
-
2-3 drops of Potassium Cyanide in Pyridine solution.
-
2-3 drops of Ninhydrin in Ethanol solution.
-
2-3 drops of Phenol in Ethanol solution.
-
-
Heating: Heat the test tube in a heating block at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The solution and/or the beads turn a dark blue or purple color. This indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The solution and beads remain a yellow or light brown color.
-
References
-
Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(9), 985-995. [Link]
-
Various Authors. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. [Link]
-
Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(93), 14001-14004. [Link]
-
Various Authors. (2021). Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides. ResearchGate. [Link]
-
Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2013). Advances in Fmoc solid-phase peptide synthesis. Organic & biomolecular chemistry, 11(23), 3785-3795. [Link]
-
Giralt, E., Rizo, J., & Pedroso, E. (1994). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Tetrahedron, 50(44), 12571-12590. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
-
Various Authors. (2025, August 10). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. ResearchGate. [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Li, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2231. [Link]
-
Wermuth, C. G. (Ed.). (2003). The practice of medicinal chemistry. Academic press. [Link]
-
Various Authors. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Isah, Y., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC advances, 10(49), 29336-29352. [Link]
-
Al-Musaimi, O., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Organic & Biomolecular Chemistry, 20(33), 6548-6565. [Link]
-
Kumar, A., et al. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure. [Link]
-
Chatterjee, J., et al. (2010). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Chemical Communications, 46(4), 549-551. [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
Sources
- 1. wpage.unina.it [wpage.unina.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. bachem.com [bachem.com]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Stereochemical Integrity in Phenylalanine Coupling
Mission: To provide researchers with actionable, mechanism-driven protocols for preventing racemization during the coupling of Phenylalanine (Phe) derivatives.
Scope: While "DL" denotes a racemic mixture, this guide addresses the critical challenge of maintaining stereochemical fidelity (preventing
Module 1: Diagnostic & Mechanism (The "Why")
Before selecting a protocol, you must identify the mechanism driving your racemization. There are two primary pathways: Direct Enolization and 5(4H)-Oxazolone Formation .
1.1 The Oxazolone Pathway (Primary Risk)
This is the most common cause of racemization in activated amino acids.
-
Trigger: Activation of the carboxyl group facilitates the nucleophilic attack of the amide carbonyl oxygen (from the
-protecting group or previous peptide bond) onto the activated carbonyl.[1] -
Result: Formation of a 5(4H)-oxazolone (azlactone). The
-proton of the oxazolone is highly acidic ( ), allowing rapid equilibration between enantiomers via an enol intermediate. -
Risk Factor: Highest when using Amide/Acyl protection (e.g., Acetyl, Benzoyl) or during Fragment Condensation . Urethane protectors (Fmoc, Boc) generally suppress this by reducing the nucleophilicity of the amide oxygen.
1.2 Direct Enolization (Base-Catalyzed)
-
Trigger: Strong bases (e.g., DBU, excess DIPEA) directly abstract the
-proton from the activated ester. -
Risk Factor: Phenylalanine is "High Risk" here because the benzyl ring stabilizes the resulting carbanion/enol.
1.3 Mechanistic Visualization
The following diagram illustrates the critical divergence point between successful coupling and racemization via the oxazolone pathway.
Caption: The kinetic competition between direct coupling (Green) and oxazolone-mediated racemization (Red).
Module 2: Troubleshooting Guide
Scenario A: "I am seeing >5% D-isomer during Fragment Condensation."
-
Root Cause: You are likely activating a C-terminal Phenylalanine that is part of a peptide chain (N-acyl protected). This guarantees oxazolone formation.
-
Solution: Switch to T3P (Propylphosphonic anhydride) or use low-basicity protocols (see Module 3). Avoid HBTU/HATU for fragment coupling involving C-term Phe.
Scenario B: "My stepwise Fmoc-SPPS of Phe-Cys is racemizing."
-
Root Cause: Cysteine is notorious for lowering the racemization barrier of the preceding amino acid (Phe) during activation.
-
Solution: Use DIC/Oxyma Pure instead of base-dependent uronium salts (HBTU/HATU). Eliminate pre-activation time.
Scenario C: "I am using HATU and getting 2-3% epimerization."
-
Root Cause: HATU is extremely reactive but requires a base (DIPEA). Excess base or prolonged activation time promotes enolization.
-
Solution: Reduce base to exactly 1.0 equivalent relative to the carboxyl component, or switch to Collidine (TMP) as the base.
Module 3: Optimized Protocols
Protocol 3.1: The "Safe" Standard (DIC/Oxyma)
Best for: Routine stepwise synthesis of Phe derivatives.
This method avoids tertiary amines during the activation step, significantly lowering the risk of base-catalyzed enolization.
-
Dissolution: Dissolve Fmoc-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.
-
Activation: Add DIC (Diisopropylcarbodiimide, 3.0 eq).
-
Pre-activation: Allow to react for exactly 2 minutes . (Note: Do not exceed 5 mins; active esters can rearrange).
-
Coupling: Add the mixture to the resin/amine.
-
Reaction Time: 60 minutes at Room Temperature.
-
Modification: If heating is required, do not exceed 50°C for Phe couplings.
-
Protocol 3.2: The "Low-Racemization" Fragment Coupling (T3P)
Best for: Coupling segments where Phe is at the C-terminus.
T3P acts as a kinetic trap, reacting rapidly with the carboxylate to form a mixed anhydride that couples faster than the oxazolone can form.
-
Setup: Dissolve the C-terminal Phe peptide fragment (1.0 eq) and the N-terminal amine fragment (1.1 eq) in EtOAc or DMF.
-
Base: Add Sym-Collidine (2.5 - 3.0 eq).
-
Why Collidine? It is a weaker base (
) than DIPEA ( ) and sterically hindered, preventing -proton abstraction.
-
-
Cooling: Cool the mixture to 0°C.
-
Reagent: Add T3P (50% in EtOAc, 1.2 eq) dropwise.
-
Progression: Stir at 0°C for 1 hour, then warm to RT. Monitor by HPLC.
Module 4: Comparative Data & Reagent Selection
The following table summarizes racemization risks associated with common coupling cocktails when applied to sensitive Phenylalanine derivatives.
| Coupling System | Base Required? | Racemization Risk | Recommended Use Case |
| DIC / Oxyma Pure | No | Very Low (<0.5%) | Standard Stepwise SPPS |
| T3P / Collidine | Yes (Weak) | Lowest (<0.2%) | Fragment Condensation / High Risk |
| HATU / DIPEA | Yes (Strong) | High (if not optimized) | Difficult/Sterically hindered sequences only |
| EDC / HOBt | No | Moderate | Solution phase (slow kinetics) |
| HBTU / DIPEA | Yes | Moderate-High | General use (Avoid for C-term Phe) |
Reagent Decision Tree
Caption: Decision matrix for selecting coupling reagents based on protecting group chemistry.
Module 5: FAQ
Q: Can I use HOBt if I don't have Oxyma? A: Yes, but Oxyma Pure is superior. HOBt is explosive in dry form and less effective at suppressing racemization than Oxyma.[2] If using HOBt, ensure it is the monohydrate form and pair it with DIC.
Q: Why is Collidine recommended over DIPEA?
A: DIPEA is a strong base that can deprotonate the
Q: Does solvent choice matter? A: Yes. DMF is standard, but for extremely sensitive couplings in solution phase, DCM (Dichloromethane) often yields lower racemization rates due to its lower polarity, which destabilizes the charged transition states leading to enolization.
References
-
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Process Research & Development.
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Peptide Coupling. Organic Letters.
-
Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry.
-
Steinauer, R., et al. (1989). Racemization Studies in Peptide Synthesis using Commercially Available Reagents. International Journal of Peptide and Protein Research.
Sources
Technical Support Center: Resolving Aggregation in Morpholinyl-Phe Peptides
[1][2]
Core Analysis: Why is Phe(Morph) Causing Aggregation?
Before troubleshooting, it is critical to understand the physicochemical driver of the issue.
-
Structural Context: In 4-(4-morpholinyl)-phenylalanine, the morpholine nitrogen is directly bonded to the aromatic ring.[1][2] This creates an aniline-like electronic system.[1][2]
-
Basicity Shift: Unlike aliphatic morpholine (pKa ~8.3), the N-aryl morpholine has a significantly lower pKa (approx.[1] 3.5 – 4.5).[1][2]
-
Consequence: At neutral pH (and even in weak acids like 5% acetic acid), the residue remains uncharged (neutral) . It does not provide the solubility boost expected of a basic amine.
-
-
Aggregation Mechanism: The bulky, flat aromatic system promotes strong
- stacking interactions, while the morpholine ring adds steric bulk that can disrupt helical folding, often forcing the peptide into aggregation-prone -sheet structures during Solid-Phase Peptide Synthesis (SPPS).[1][2]
Troubleshooting Guide (Q&A Format)
SECTION A: Solid-Phase Peptide Synthesis (SPPS) Failures
Q: My coupling efficiency drops significantly after incorporating Phe(Morph). The resin beads appear "clumped" or do not swell. What is happening? A: You are observing on-resin aggregation .[1][2] The growing peptide chains are associating via hydrogen bonding and aromatic stacking, preventing the reagents from diffusing into the resin matrix.
Protocol for Recovery:
-
Switch Resin: If you are using polystyrene (PS) resin, switch to a PEG-based resin (e.g., ChemMatrix or TentaGel ).[1][2] These swell better in the polar aprotic solvents used for difficult sequences.
-
Chaotropic Wash: Before the coupling step, wash the resin with 0.8 M LiCl in DMF or 4 M KSCN in DMF . This disrupts the hydrogen bond network.
-
Elevated Temperature: Perform the coupling of Phe(Morph) and the subsequent 2-3 residues at 50°C - 75°C (using microwave or conventional heating).
-
Caution: Do not exceed 50°C if Cysteine or Histidine are present to avoid racemization.[1]
-
Q: Which coupling reagents work best for this sterically hindered residue? A: Standard DIC/HOBt is often insufficient.[1]
-
Recommended: Use HATU or COMU with HOAt (1:1:1 ratio with amino acid).[1][2]
-
Double Coupling: Perform the first coupling for 1 hour at RT, drain, and perform a second coupling at 50°C for 30 mins.
Q: Can I use pseudoprolines to prevent this?
A: Yes, and you should. If your sequence contains Serine, Threonine, or Cysteine within 2-4 residues of the Phe(Morph), substitute them with Pseudoproline (ΨPro) or Dmb-dipeptides .[1] These introduce a "kink" in the backbone that physically prevents
SECTION B: Cleavage & Purification Issues
Q: After cleavage, my crude peptide is insoluble in water/acetonitrile. How do I dissolve it for HPLC? A: As noted, Phe(Morph) is neutral at pH 7.
-
Solubilization Strategy:
-
Acidify: Dissolve in 10-50% Acetic Acid or 0.1% TFA in water.[1][2] The low pH is required to protonate the morpholine nitrogen (pKa ~4).
-
Chaotropes: If acidification fails, use 6 M Guanidine-HCl or 8 M Urea .[1][2] (Note: These must be removed during purification).[1][2]
-
Organic Co-solvent: Use HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) mixed with DCM for initial dissolution, then dilute with water/acetonitrile.[1][2]
-
Q: I see broad, tailing peaks on HPLC. Is the peptide impure? A: Not necessarily. Broad peaks often indicate supramolecular aggregation on the column or slow cis/trans isomerization if Proline is present.
-
Test: Run the HPLC column at 60°C . If the peak sharpens significantly, the issue is aggregation, not purity.
-
Buffer: Use 0.1% TFA (pH ~2) rather than neutral buffers to ensure the morpholine ring is protonated and repulsive.
SECTION C: Storage & Stability
Q: Is Phe(Morph) susceptible to oxidation? A: The morpholine ring attached to the phenyl group creates an electron-rich system, making it slightly more sensitive to oxidation (forming N-oxides) than standard Phenylalanine, though it is generally stable under standard conditions.
-
Prevention: Store lyophilized peptides under Argon/Nitrogen at -20°C. Avoid storing in solution for extended periods.
Experimental Protocols & Data
Table 1: Solubility Matrix for Phe(Morph) Peptides
| Solvent System | Solubility Prediction | Usage Context |
| Water (pH 7) | Poor / Insoluble | Avoid for initial dissolution. |
| 5% Acetic Acid | Moderate | May work for short sequences (<10 AA).[1][2] |
| 50% Acetic Acid | High | Recommended for lyophilization prep.[1][2] |
| 0.1% TFA / ACN | High | Standard for HPLC purification.[1][2] |
| DMSO | High | Good for bioassays (keep <1% final conc).[1][2] |
| 6M Guanidine[1][2]·HCl | Very High | Use for "crashing out" aggregates.[1][2] |
Protocol: "Magic Mixture" Wash for Aggregated Resin
Use this when the resin bed collapses or coupling monitoring (Kaiser test) is inconclusive.
-
Prepare Buffer:
-
Procedure:
Visual Workflows
Figure 1: Decision Tree for Synthesis Strategy
Caption: Logical workflow for synthesizing peptides containing aggregation-prone Morpholinyl-Phe residues.
Figure 2: Solubility & Purification Workflow
Caption: Step-by-step troubleshooting for solubilizing hydrophobic Phe(Morph) peptides.
References
-
Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis."[1][2] Sigma-Aldrich Technical Guides. Link
-
Albericio, F., et al. "Use of On-Resin Chaotropic Salts to Improve the Synthesis of Difficult Peptides." Journal of the American Chemical Society. Link (Contextual citation for LiCl/KSCN usage).
-
BenchChem. "Technical Support Center: Troubleshooting Aggregation in Peptides." BenchChem Technical Notes. Link[1][2]
-
PubChem. "4-Morpholino-L-phenylalanine Compound Summary."[1][2] National Library of Medicine.[1] Link[1][2]
-
Mutter, M., et al. "Pseudo-prolines: A new tool for the synthesis of difficult sequences." Peptide Science. Link[1][2]
Sources
- 1. 4-Phenylmorpholine | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Morpholino-L-phenylalanine | C13H18N2O3 | CID 69886113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. bachem.com [bachem.com]
minimizing side reactions of morpholine nitrogen during acid cleavage
This guide addresses the technical challenges associated with preserving the integrity of the morpholine nitrogen during acid-mediated cleavage (typically TFA) of protecting groups in organic synthesis and peptide chemistry.
Topic: Minimizing Side Reactions of Morpholine Nitrogen During Acid Cleavage Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers
Core Challenge: The Nucleophilic Nitrogen
In acidic cleavage cocktails (e.g., 95% TFA), the primary objective is to remove acid-labile protecting groups (Boc, tBu esters, Trityl) and cleave linkers. This process generates highly reactive electrophilic species: carbocations (e.g., tert-butyl cation, trityl cation).
While the morpholine nitrogen is protonated (
Key Side Reactions
| Observed Mass Shift ( | Identity of Side Product | Root Cause |
| +56 Da | N-tert-butyl Morpholine | Alkylation by t-butyl cations (from Boc/tBu). |
| +242 Da | N-Trityl Morpholine | Alkylation by Trityl cations (from Trt/Linkers). |
| +96 Da | N-Trifluoroacetyl Morpholine | Acylation by TFA anhydride (rare; requires dehydrating conditions). |
| Variable | Morpholine N-Oxide | Oxidation by atmospheric |
Troubleshooting Guides & FAQs
Issue 1: "I see a consistent +56 Da impurity in my LC-MS after TFA cleavage."
Diagnosis: N-tert-butylation .[1] The morpholine nitrogen has intercepted a tert-butyl cation released from a Boc or t-butyl ester group elsewhere in the molecule.
Q: Why did this happen if the amine is protonated in TFA? A: While protonation significantly reduces nucleophilicity, it does not eliminate it. The tert-butyl cation is an extremely "hot" electrophile. If the scavenger system is insufficient or the cleavage volume is too low (high cation concentration), the kinetic competition favors alkylation of the amine.
Corrective Protocol:
-
Switch to a Silane-Based Scavenger: Use Triisopropylsilane (TIS) .[2] TIS is a hydride donor that rapidly quenches carbocations into inert alkanes (isobutane).
-
Increase Scavenger Load: Use Reagent B (see Section 3) instead of standard 95:5 TFA:Water.
-
Dilution: Ensure a ratio of at least 10-20 mL of cocktail per gram of resin/crude to dilute the cation concentration.
Issue 2: "My product is an oily gum that refuses to precipitate in ether."
Diagnosis: Hygroscopic Morpholinium Trifluoroacetate Salt . Morpholine forms a stable, often non-crystalline salt with TFA that traps solvent and impurities.
Q: How do I isolate the solid free base or a handleable salt? A: Direct ether precipitation often fails for morpholine salts. Corrective Protocol:
-
The "HCl Swap": Dissolve the oily residue in dilute HCl/dioxane or aqueous HCl and lyophilize. Morpholinium chloride is often more crystalline.
-
Free-Basing Workup:
-
Dissolve the crude oil in minimal water.
-
Neutralize with saturated
(pH ~9). -
Extract exhaustively with DCM or EtOAc.
-
Dry over
and evaporate.
-
Issue 3: "Can I use Thioanisole or EDT with Morpholine?"
Q: My molecule also contains Methionine. Can I use Reagent K?
A: Yes, but with caution. Thioanisole and Ethanedithiol (EDT) are excellent scavengers for preventing oxidation, but they are nucleophiles themselves. In rare cases, dithioacetal exchange can occur. For morpholine-containing peptides, Reagent K is safe, but Reagent H (containing
Experimental Protocols
Protocol A: Optimized Cleavage Cocktail (Reagent B Variant)
Recommended for molecules containing Morpholine + Boc/tBu groups. Minimizes N-alkylation.
Composition:
-
Trifluoroacetic Acid (TFA): 88% v/v (Cleavage Agent)[2]
-
Phenol: 5% w/v (Scavenger for Trityl/Linker cations)[2]
-
Water: 5% v/v (Hydrolysis of esters; moderates acidity)
-
Triisopropylsilane (TIS): 2% v/v (Primary cation quencher)[2]
Step-by-Step:
-
Preparation: Pre-mix Phenol, Water, and TIS.[2] Add TFA last under a fume hood. The solution should be clear.
-
Incubation: Add cocktail to the resin/solid (Ratio: 15 mL/g). Shake gently for 2.0 – 3.0 hours at room temperature.
-
Note: Do not heat. Higher temperatures increase the rate of N-alkylation side reactions.
-
-
Filtration: Filter the resin and wash with a small volume of fresh TFA.[2]
-
Concentration: Evaporate TFA under a stream of
(or rotary evaporator < 30°C) to ~10% of original volume. -
Precipitation: Pour into cold (
) MTBE (Methyl tert-butyl ether) or Diethyl Ether . Centrifuge to pellet.
Protocol B: Ion Exchange to Hydrochloride Salt
Converts the hygroscopic TFA salt to a stable solid.
-
Dissolve the crude TFA salt in 0.1 M HCl (aq) or 4 M HCl in Dioxane (diluted with water).
-
Sonicate to ensure complete ion exchange.
-
Lyophilize (freeze-dry) overnight.
-
Result: Morpholinium chloride salt (usually a white powder).
Mechanism & Visualization
Mechanistic Pathway: Scavenging vs. Alkylation
The following diagram illustrates the competition between the Morpholine Nitrogen and the Scavenger (TIS) for the reactive tert-butyl cation.
Caption: Competitive pathway analysis. The scavenger (TIS) must kinetically outcompete the morpholine nitrogen for the tert-butyl cation to prevent permanent alkylation.
Decision Matrix: Selecting the Right Cocktail
Caption: Workflow for selecting the optimal cleavage cocktail based on peptide/molecule composition.
References
-
Solé, N. A., & Barany, G. (1992). Optimization of solid-phase synthesis of [Ala8]-Dynorphin A. The Journal of Organic Chemistry, 57(20), 5399–5403. (Establishes Reagent B and TIS as superior scavengers for carbocations).
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[3] International Journal of Peptide and Protein Research, 36(3), 255–266. (Establishes Reagent K for complex scavenger needs).
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of acid-labile protecting groups with trifluoroacetic acid: Mechanisms and scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. (Foundational work on carbocation scavenging mechanisms ).
-
Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups. The Journal of Organic Chemistry, 54(19), 4663–4673. (Details the hydride donor mechanism of Triisopropylsilane ).
Sources
Technical Support Center: Peptide Purification & Isomer Separation
Topic: Purification Challenges of Racemic Peptide Mixtures by HPLC
Role: Senior Application Scientist Status: Online 🟢
Introduction: The "Racemic" Reality Check
Welcome to the Advanced Chromatography Support Center. If you are here, you are likely staring at a chromatogram with a "shoulder" on your main peak, or a blob that refuses to resolve.
In peptide synthesis, the term "racemic" is often used loosely. Before we troubleshoot, we must define the physicochemical reality of your mixture, as this dictates the separation mechanism:
-
Diastereomers (The Common "Racemization" Impurity):
-
Scenario: You synthesized an L-peptide, but one amino acid racemized (e.g., L-Ala
D-Ala). -
Result: You have a mixture of L-L-L-L and L-D-L-L .
-
Separation Physics: These are diastereomers. They have different physical properties (hydrophobicity, pKa).
-
Solution: Achiral RP-HPLC (Optimized).
-
-
Enantiomers (True Racemates):
-
Scenario: You have a 50:50 mixture of All-L peptide and All-D peptide.
-
Result: These are mirror images. In an achiral environment (C18 column), they behave identically.
-
Separation Physics: They have identical physical properties.
-
Solution: Chiral Stationary Phase (CSP) or Chiral Mobile Phase Additives.
-
This guide addresses both, with a focus on the challenging separation of diastereomeric impurities, which is 90% of the "racemization" tickets we receive.
Module 1: Troubleshooting Diastereomer Resolution (RP-HPLC)
Ticket #1042: "My D-isomer impurity is co-eluting with the product on C18."
Diagnosis: Standard C18 conditions (0.1% TFA, Acetonitrile) often lack the selectivity to discriminate the subtle conformational change caused by a single D-amino acid substitution. The hydrophobic footprint is too similar.
The Protocol: Orthogonal Selectivity Screening Do not just make the gradient shallower. You must change the interaction mechanism.
Step 1: Switch the Ion-Pairing Reagent (The Chaotropic Effect)
TFA is the default, but it masks silanols and "stiffens" the separation. To separate diastereomers, we often need to exploit subtle shape differences.
-
The Fix: Replace 0.1% TFA with 0.1% Perchloric Acid (NaClO₄) or Phosphate Buffer .
-
Mechanism: Perchlorate is a chaotropic anion. Unlike TFA, which forms a hydrophobic ion-pair layer, perchlorate disrupts the hydration shell around the peptide, altering its effective hydrophobicity and interaction with the stationary phase. This often dramatically shifts selectivity for diastereomers.
Warning: Perchlorates are explosive when dried with organics. Flush systems thoroughly with water before switching back to organic solvents.
Step 2: Temperature Modulation
Peptides exist in conformational equilibriums.
-
Low Temp (15–25°C): Peptides may interconvert slowly between conformers, causing peak broadening.
-
High Temp (60–70°C): Rapid interconversion sharpens peaks. However, for diastereomers, lower temperatures often improve resolution by "freezing" the distinct conformations of the L- vs D- variants, maximizing their contact difference with the C18 surface.
-
Action: Run a temperature gradient screen: 20°C, 40°C, 60°C.
Step 3: The "Shallow" Gradient Calculation
Standard gradients (1% B/min) are too fast.
-
Formula: Calculate the elution %B of your peptide (
). -
Optimization: Create a focused gradient:
-
Start:
-
End:
-
Time: 20–30 minutes.
-
Slope: 0.2% to 0.5% B per minute .
-
Visualizing the Decision Logic
Caption: Decision matrix for selecting the correct purification mode based on the stereochemical nature of the peptide impurity.
Module 2: Advanced Chiral Separation (True Enantiomers)
Ticket #2055: "I need to separate All-L from All-D peptide. C18 failed."
Expert Insight: You cannot separate true enantiomers on an achiral C18 column because their interaction energy with the silica-C18 ligands is identical. You need a "handshake" mechanism—a chiral selector that fits one hand better than the other.
Recommended Stationary Phases
For peptides, we move away from the polysaccharide columns used for small molecules (like AD/OD) and use Macrocyclic Antibiotic or Zwitterionic phases.
| Stationary Phase Class | Mechanism | Target Peptide Type |
| Teicoplanin (e.g., Chirobiotic T) | Inclusion complex + H-bonding | Amino acids, Di- to Tetrapeptides. Excellent for |
| Zwitterionic (e.g., Chiralpak ZWIX) | Double ion-pairing (Anion/Cation exchange) | Small to medium peptides. Works well with LC-MS compatible buffers (MeOH/Ammonium Acetate). |
| Crown Ether | Host-guest complexation | Primary amines. Good for single amino acid analysis, less for long peptides. |
The ZWIX Protocol (Zwitterionic Ion-Exchange)
This is the modern standard for peptide enantiomers.
-
Mobile Phase: MeOH/ACN/Water (High organic mode).
-
Additives: Acid (Formic/Acetic) + Base (Ammonium Hydroxide/TEA).
-
Mechanism: The column has both (+) and (-) charges. The peptide interacts electrostatically. The chiral selector creates a steric pocket that discriminates the "shape" of the L vs D peptide.
Module 3: Quantitative Data & Buffer Selection
FAQ: "Which buffer gives the best peak shape?"
The choice of buffer dictates the "stiffness" of the peak. For racemic mixtures, peak width is the enemy.
Comparative Analysis of Mobile Phase Modifiers
| Modifier | pH Range | Resolution Power (Diastereomers) | MS Compatibility | Notes |
| 0.1% TFA | ~2.0 | High | Low (Signal Suppression) | The Gold Standard. Strong ion-pairing sharpens peaks. |
| 0.1% Formic Acid | ~2.7 | Low | High | Weak ion-pairing. Peaks often broad/tailing. Avoid for difficult separations. |
| 100mM NaClO₄ | ~2.5 | Very High | None (Non-volatile) | Best for selectivity changes. Requires desalting step after purification. |
| 10mM NH₄OAc | 6.5–7.5 | Medium | High | High pH can alter peptide charge state, sometimes revealing hidden resolution. |
Expert Tip: If you must use MS detection but need TFA performance, use the "TFA Fix" :
-
Use 0.05% TFA (for peak shape) + 0.5% Acetic Acid (to boost protonation without suppressing signal).
Module 4: Sample Solubility & Prep
Ticket #3001: "My peptide precipitates when I inject it."
Racemic mixtures often have lower solubility than pure enantiomers due to efficient crystal packing (racemic compound formation).
The "Focused Injection" Protocol:
-
Dissolution: Dissolve the peptide in 100% DMSO or DMF (strong solvents).
-
Dilution: Dilute with Water/0.1% TFA until the organic content is <10% (if possible).
-
If precipitation occurs upon dilution:
-
Use At-Column Dilution (ACD) .
-
Inject the sample in high DMSO.
-
Run the HPLC pump at 5% B (aqueous) at a high flow rate while injecting. This precipitates the peptide on the head of the column (trapping it), then the gradient re-dissolves and elutes it.
-
Note: This requires a column with high loading capacity (e.g., 10µm particle size prep column).
-
References
-
Effect of Temperature on Peptide Separation
- Title: HPLC Analysis and Purification of Peptides: Effect of Temper
- Source: NIH / PMC.
-
URL:[Link]
-
Perchlorate vs TFA Selectivity
-
Chiral Stationary Phases for Peptides
-
Method Development Strategy
- Title: Method Development for Reversed-Phase Separ
- Source: LCGC Intern
-
URL:[Link]
-
Stationary Phase Selection (C18 vs C4)
- Title: Which Stationary Phase Should I Choose For My Peptide Purific
- Source: Biotage Blog.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The perchlorate anion is more effective than the trifluoroacetate anion as an ion-pairing reagent for reversed-phase chromatography of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The perchlorate anion is more effective than the trifluoroacetate anion as an ion-pairing reagent for reversed-phase chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chiraltech.com [chiraltech.com]
Technical Support Center: Stability & Handling of N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine
[1]
Ticket System Status: [ONLINE] Subject: Stability Profiles in DMF & NMP Assigned Specialist: Senior Application Scientist Reference ID: FMOC-MOR-PHE-001[1]
Executive Summary
You are likely using N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine to introduce a morpholine moiety into a peptide backbone, typically to modulate pharmacokinetic properties (solubility, metabolic stability) or to probe structure-activity relationships.[1]
While this amino acid derivative is chemically robust in solid form, its stability in solution—specifically in N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) —is governed by the solvent's degradation rather than the amino acid's intrinsic fragility.[1]
The Critical Failure Mode: The primary threat is spontaneous Fmoc deprotection driven by trace amine impurities generated by solvent decomposition. A secondary, often overlooked threat in NMP is oxidative damage to the morpholine ring.
Module 1: The Solvent Vector (Root Cause Analysis)
The DMF Decomposition Pathway
DMF is not inert. Over time, especially when exposed to light, moisture, or heat, it hydrolyzes.
-
Mechanism: DMF hydrolyzes to form formic acid and dimethylamine (DMA) .[2][3]
-
Impact: DMA is a secondary amine.[1] Even trace amounts (0.01% - 0.1%) are sufficient to initiate the removal of the base-labile Fmoc group.[1]
-
Symptom: Your clear Fmoc-AA solution turns slightly cloudy or develops a pale yellow tint (formation of dibenzofulvene-amine adducts) after 24-48 hours.[1]
The NMP Oxidation Pathway
NMP is often touted as a more stable alternative to DMF, but it has an "Achilles' heel": Peroxidation .
-
Mechanism: Upon exposure to air, NMP forms hydroperoxides (NMP-OOH).[1][4]
-
Impact on Morpholine: While standard amino acids (Met, Cys, Trp) are the usual victims, the morpholine nitrogen in your specific molecule is susceptible to N-oxidation in the presence of high peroxide loads, potentially forming the N-oxide derivative.
-
Impact on Fmoc: NMP can also degrade to form methylamine (MA) , which is a primary amine and a potent Fmoc cleavage agent.
Visualization of Failure Modes
The following diagram illustrates the chemical pathways leading to sample degradation.
Caption: Figure 1.[1][5] Degradation pathways of DMF and NMP leading to Fmoc deprotection or morpholine oxidation.
Module 2: Technical Specifications & Solubility
Comparative Solvent Data
| Feature | DMF (Dimethylformamide) | NMP (N-methyl-2-pyrrolidone) |
| Solubility of Morpholinyl-Phe | Excellent. Recommended for stock solutions >0.2 M. | Superior. Best for preventing aggregation in long peptide sequences.[1] |
| Primary Risk | Spontaneous Fmoc Removal. Caused by dimethylamine accumulation.[1] | Oxidation & Hygroscopicity. Absorbs water rapidly; peroxides damage sensitive groups.[1] |
| Storage Limit (Solution) | < 24 Hours. Use immediately. | < 48 Hours. (If solvent is peroxide-free).[1] |
| Odor Indicator | "Fishy" smell = High Dimethylamine content.[1] DISCARD. | "Fishy" smell = Methylamine content.[1] DISCARD. |
The "DL" Factor
Because your molecule is DL-phenylalanine (racemic), you do not need to worry about racemization during storage.[1] The stereocenter is already randomized.[1] Your sole stability concern is the integrity of the Fmoc group and the morpholine ring.
Module 3: Diagnostic Protocols
If you suspect your stock solution has degraded, use these protocols before committing the reagent to a synthesizer.
Protocol A: The "Ghost Peak" Solvent Check (GC-MS or HPLC)
Use this to validate your solvent supply before dissolving the amino acid.
-
Preparation: Take 1 mL of your neat DMF or NMP.
-
Method: Inject into GC-MS (preferred) or HPLC (reverse phase, low UV detection at 210 nm).
-
Analysis:
-
Threshold: If amine peaks are detectable (>50 ppm), the solvent is unfit for storing Fmoc-amino acids for more than 1-2 hours.[1]
Protocol B: The Pre-Synthesis Stability Test (TLC)
Use this if your Fmoc-AA solution has been sitting on the bench for >12 hours.
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).[1]
-
Spotting:
-
Visualization: UV light (254 nm).
-
Interpretation:
-
Pass: Single spot matching Lane 1 (Rf ~0.5-0.7 depending on exact conditions).
-
Fail: Appearance of a lower Rf spot (free amine) or a high Rf spot (dibenzofulvene/fulvene adduct). Do not use.
-
Module 4: Troubleshooting FAQs
Q1: My solution of N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine in DMF turned cloudy overnight. Can I filter and use it? A: No. The cloudiness is likely the free amino acid (deprotected species) precipitating out, or the formation of insoluble urea byproducts if coupling reagents were added. The concentration of your active Fmoc-AA is now unknown, and the presence of free amines will terminate your peptide synthesis by capping the growing chain. Discard and prepare fresh.
Q2: Can I use NMP instead of DMF to improve stability? A: Yes, but with a caveat. NMP is generally better for solubility and has slower amine formation than DMF.[1] However, you must ensure the NMP is "Peptide Grade" (low amine) and free of peroxides. Old NMP can oxidize the morpholine ring. Recommendation: Use NMP for synthesis, but do not store the amino acid dissolved in it for more than 48 hours.
Q3: Does the morpholine group itself cause instability? A: The morpholine nitrogen is a tertiary amine with a pKa of ~8.3. This is significantly less basic than piperidine (pKa ~11.1), which is used to remove Fmoc.[1][6] Therefore, the morpholine side chain is unlikely to cause "self-deprotection" (autocatalysis) of the Fmoc group. The instability is almost exclusively driven by external solvent impurities.[1]
Q4: How should I store the solid powder? A: Store at +2°C to +8°C, desiccated, and protected from light. The solid is stable for years.[1] The instability only begins once dissolved in amine-contaminated solvents.[1]
References
-
Isidro-Llobet, A., et al. (2019).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of Fmoc stability mechanisms).
-
Burke, J. (2025).[1] Technical Support Center: N,N-Dimethylformamide (DMF) Stability and Handling. BenchChem. (Details on DMF decomposition to dimethylamine).
-
Biotage. (2023).[1][7] How to synthesize hydrophobic peptides - Choosing the Right Solvent. (Comparative analysis of DMF vs NMP for hydrophobic peptide solubility).
-
Hog, D., et al. (2022).[1] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation. ACS Omega.[1] (Discusses solvent effects on Fmoc stability).
-
ThermoFisher Scientific. N-Fmoc-4-methyl-L-phenylalanine Product Specifications. (General solubility data for phenylalanine derivatives in DMF).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. renyi.hu [renyi.hu]
- 7. biotage.com [biotage.com]
Technical Support Center: Selective Fmoc Deprotection in the Presence of a Morpholine Moiety
Welcome to our specialized Technical Support Center. This guide is meticulously crafted for researchers, medicinal chemists, and professionals in drug development who are tasked with the precise chemical step of removing a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group without affecting a morpholine moiety elsewhere in the molecule. Here, we provide in-depth, field-tested solutions, troubleshooting guides, and validated protocols to ensure the integrity of your molecule throughout this critical deprotection step.
Introduction: The Challenge of Orthogonal Deprotection
The Fmoc group is a vital tool in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS), celebrated for its straightforward removal under mild basic conditions.[1][2][3] The standard and highly efficient method involves a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[2] This process proceeds through a base-induced β-elimination mechanism.[1][2]
However, this conventional approach requires careful consideration when the molecule also contains other base-sensitive functional groups. The morpholine heterocycle, a frequent structural motif in pharmaceuticals due to its beneficial physicochemical properties, can present such a challenge. While morpholine is generally stable, its basic nature (the pKa of its conjugate acid is approximately 8.3-8.5) means that under certain basic conditions, it could be susceptible to side reactions.[4][5][6][7] The primary goal is to utilize conditions that are kinetically favorable for the rapid removal of the Fmoc group while being thermodynamically insufficient to compromise the morpholine ring's stability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns that arise when planning for this specific deprotection.
Q1: How stable is the morpholine ring to standard Fmoc deprotection conditions (20% piperidine in DMF)?
A: In most cases, the morpholine moiety is stable under standard Fmoc deprotection conditions.[8][9] Piperidine is a significantly stronger base (the pKa of its conjugate acid is ~11.1) than morpholine, and it efficiently removes the acidic proton of the fluorene system to initiate the deprotection.[5][10][11][12][13][14] The reaction is typically fast, often completing within minutes.[15] The morpholine ring itself is not prone to cleavage or degradation under these conditions. However, issues can arise if the morpholine is part of a particularly strained system or if adjacent functional groups can be activated by the basic environment.
Q2: What are the potential side reactions I should be monitoring for?
A: While direct degradation of the morpholine ring is rare, the basic conditions can promote other undesirable reactions:
-
Aspartimide Formation: In peptide synthesis, sequences containing aspartic acid are prone to cyclization to form an aspartimide, especially with prolonged exposure to base.[1][16]
-
Racemization: Stereocenters adjacent to acidic protons (like the α-carbon of an amino acid) can be susceptible to epimerization under basic conditions.[3]
-
Dibenzofulvene (DBF) Adducts: The DBF byproduct of Fmoc deprotection is a reactive electrophile. If not effectively scavenged by the secondary amine (like piperidine) in the deprotection solution, it can form adducts with nucleophilic sites on your molecule.[1][2]
Q3: Under what circumstances should I consider using a milder deprotection protocol?
A: It is prudent to explore milder conditions if you encounter:
-
Low Yields or a Complex Crude Product: If HPLC or LC-MS analysis reveals a significant loss of your target compound or the formation of multiple byproducts.
-
Confirmed Side Reactions: If you have analytical evidence of aspartimide formation, racemization, or other base-induced side reactions.[16]
-
Presence of Other Highly Base-Labile Groups: If your molecule contains other functional groups known to be sensitive to piperidine (e.g., certain esters or thioesters), starting with a milder base is a good precautionary measure.[17]
Q4: How can I effectively monitor the deprotection reaction to ensure selectivity?
A: Real-time reaction monitoring is crucial for optimizing conditions and ensuring a clean transformation.
-
UV-Vis Spectrophotometry: This is a highly effective method, especially in SPPS. The dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301 nm, allowing for quantitative monitoring of the Fmoc removal.[18][19]
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for tracking the disappearance of the starting material and the appearance of the product, providing quantitative data on reaction progress and purity.[20]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative method to visualize the progress of the reaction. The high UV activity of the Fmoc group makes it easy to spot on a TLC plate.
Part 2: Troubleshooting Guide & Validated Protocols
This section offers a systematic approach to resolving common issues and provides detailed alternative protocols for more sensitive substrates.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution & Rationale |
| Incomplete Deprotection | Insufficient reaction time; Steric hindrance; Peptide aggregation on solid support. | Increase reaction time and monitor by HPLC. For persistent issues, consider switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2%).[16][21][22] |
| Low Product Yield | Degradation of the product or starting material; Adsorption to the solid support. | Switch to a milder deprotection cocktail (see Protocol 2 or 3). Ensure thorough washing of the solid support after cleavage to recover all the product. |
| Multiple Peaks in HPLC/LC-MS | Formation of DBF adducts; Aspartimide formation or other side reactions. | Ensure an adequate excess of piperidine is used to scavenge DBF. For sensitive sequences, adding a scavenger like piperazine or using a DBU/piperazine cocktail can be beneficial.[23][24] Reducing the reaction temperature can also minimize side reactions. |
| Unexpected Mass Detected by MS | Unlikely modification of the morpholine ring; Reaction with impurities in solvents. | Confirm the purity of all reagents, especially the DMF. Use fresh, high-quality solvents. Utilize MS/MS fragmentation to identify the location of any unexpected mass additions. |
Experimental Protocols
This is the first-line method for most substrates.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity, amine-free DMF.
-
Reaction Setup: Dissolve the Fmoc-protected substrate in the deprotection solution. For solid-phase synthesis, swell the resin in DMF, drain, and then add the reagent.
-
Incubation: Stir the reaction at room temperature. The reaction is typically complete in two stages of 5-15 minutes each for solid-phase synthesis.
-
Monitoring: Track the reaction's completion using HPLC or by monitoring the disappearance of the UV-active starting material by TLC.
-
Work-up:
-
Solution-Phase: Concentrate the reaction mixture under reduced pressure and purify the residue by chromatography.
-
Solid-Phase: Drain the deprotection solution and wash the resin extensively with DMF, followed by a solvent like dichloromethane (DCM), to remove piperidine and the DBF adduct completely.
-
Recommended for substrates that show degradation with piperidine. DBU is a strong, non-nucleophilic base that can be effective at lower concentrations.[16][21][22]
-
Reagent Preparation: Prepare a 2% (v/v) solution of DBU in high-purity DMF. Note: As DBU is non-nucleophilic, it does not scavenge the DBF byproduct. For some applications, adding a small amount of a scavenging amine like piperidine (2%) may be necessary.[21]
-
Reaction Setup: Dissolve the substrate in the 2% DBU/DMF solution.
-
Incubation: Stir at room temperature. Reaction times are very rapid, often complete in minutes.[22]
-
Monitoring: Careful monitoring by HPLC is essential to avoid prolonged exposure to the base, which could cause other side reactions.
-
Work-up: Follow the same procedure as outlined in Protocol 1.
In cases of extreme sensitivity, morpholine itself can be used as the deprotection agent. Its lower basicity (pKa of conjugate acid ~8.3) provides a much milder environment.[25][26]
-
Reagent Preparation: Prepare a 50% (v/v) solution of morpholine in DMF.
-
Reaction Setup: Dissolve the substrate in the 50% morpholine/DMF solution.
-
Incubation: Stir at room temperature. Be aware that reaction times will be significantly longer than with piperidine.
-
Monitoring: Monitor the reaction progress carefully over several hours by HPLC.
-
Work-up: Follow the same procedure as outlined in Protocol 1.
Part 3: Deprotection Strategy Decision Workflow
The following diagram provides a logical pathway for selecting the most appropriate Fmoc deprotection strategy.
Caption: Decision workflow for selecting an Fmoc deprotection strategy.
References
-
Vertex AI Search Result[10] Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017, April 18).
-
Vertex AI Search Result MORPHOLINE - Ataman Kimya.
-
Vertex AI Search Result[1] Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
-
Vertex AI Search Result[23] Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent - Ovid.
-
Vertex AI Search Result[2] Application Note: Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis - Benchchem.
-
Vertex AI Search Result[27] Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022, January 7).
-
Vertex AI Search Result[20] Fmoc Solid Phase Peptide Synthesis - ChemPep.
-
Vertex AI Search Result[3] The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem.
-
Vertex AI Search Result[21] Technical Support Information Bulletin 1173 - Fmoc Removal with DBU - Peptides.
-
Vertex AI Search Result[18] Fmoc Deprotection Monitoring: UV–Vis & Color Approaches - Peptide Chemistry.
-
Vertex AI Search Result[19] Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis - Benchchem.
-
Vertex AI Search Result[4] Showing Compound Morpholine (FDB008207) - FooDB. (2010, April 8).
-
Vertex AI Search Result[16] Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
-
Vertex AI Search Result[15] Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 5).
-
Vertex AI Search Result[28] A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed.
-
Vertex AI Search Result[24] Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Publishing.
-
Vertex AI Search Result[25] Methods for Removing the Fmoc Group.
-
Vertex AI Search Result[11] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC.
-
Vertex AI Search Result[12] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry.
-
Vertex AI Search Result[29] Introduction to Cleavage Techniques - ThermoFisher.
-
Vertex AI Search Result[17] Terminology of Antibody Drug for Fmoc Deprotection - GenScript.
-
Vertex AI Search Result[5] Exam 1 Answers - Portland State University.
-
Vertex AI Search Result[13] Which is a stronger base, pyrrolidine or piperidine? - Quora. (2017, November 26).
-
Vertex AI Search Result[6] The pK_{a} of the conjugate acid of morpholine is 8.33. (a) Calculate t.. - Filo. (2023, November 3).
-
Vertex AI Search Result[22] Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC.
-
Vertex AI Search Result Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
-
Vertex AI Search Result[30] A mild removal of Fmoc group using sodium azide - PubMed. (2014, February 15).
-
Vertex AI Search Result[7] Solved The pKa of the conjugate acid of morpholine is 8.3:3. | Chegg.com. (2018, April 24).
-
Vertex AI Search Result[31] Peptide Cleavage and Protected Cleavage Procedures - Select Science.
-
Vertex AI Search Result[32] Morpholine: Chemical Properties, Reactivity and Uses - ChemicalBook. (2025, February 14).
-
Vertex AI Search Result MORPHOLINE (110-91-8) - Ataman Kimya.
-
Vertex AI Search Result[14] Solved С ZI 11,2 en 34,7 pka pka Cath : 1, 2 The key to | Chegg.com. (2020, November 14).
-
Vertex AI Search Result[8] MORPHOLINE |.
-
Vertex AI Search Result[33] Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
-
Vertex AI Search Result[34] Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate.
-
Vertex AI Search Result[35] Pyrrolidines and piperidines which is more basic....?? - Eduncle. (2020, December 23).
-
Vertex AI Search Result[26] (PDF) Methods for Removing the Fmoc Group - ResearchGate.
-
Vertex AI Search Result[9] Morpholine - Wikipedia.
-
Vertex AI Search Result[36] Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties - ResearchGate. (2015, September 2).
-
Vertex AI Search Result[37] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (2016, November 15).
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 5. Exam 1 Answers [web.pdx.edu]
- 6. The pK_{a} of the conjugate acid of morpholine is 8.33. (a) Calculate t.. [askfilo.com]
- 7. chegg.com [chegg.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Morpholine - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. quora.com [quora.com]
- 14. chegg.com [chegg.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. peptide.com [peptide.com]
- 17. genscript.com [genscript.com]
- 18. peptidechemistry.org [peptidechemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chempep.com [chempep.com]
- 21. peptide.com [peptide.com]
- 22. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ovid.com [ovid.com]
- 24. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. renyi.hu [renyi.hu]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. A mild removal of Fmoc group using sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. selectscience.net [selectscience.net]
- 32. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 33. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 34. researchgate.net [researchgate.net]
- 35. Pyrrolidines and piperidines which is more basic....?? [scoop.eduncle.com]
- 36. researchgate.net [researchgate.net]
- 37. mdpi.com [mdpi.com]
Validation & Comparative
Technical Guide: Chiral HPLC Method Development for Fmoc-4-morpholinyl-Phe (D vs L)
Topic: HPLC Retention Time Comparison of D vs L Isomers of Fmoc-morpholinyl-Phe Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The enantiomeric purity of Fmoc-4-morpholinyl-phenylalanine (Fmoc-Morph-Phe) is a critical quality attribute in the synthesis of peptide therapeutics. The presence of the morpholine ring introduces a basic center (
This guide provides an objective technical comparison of high-performance liquid chromatography (HPLC) strategies for separating D- and L-isomers of Fmoc-Morph-Phe. It synthesizes experimental data from structural analogs (Fmoc-Phe, Fmoc-Tyr) and established chiral separation principles to deliver a robust method development framework.
Comparative Analysis of Chiral Stationary Phases (CSPs)
For the separation of Fmoc-protected amino acids with basic side chains, three primary column technologies dominate the landscape. The table below compares their performance characteristics specifically for Fmoc-Morph-Phe.
Table 1: Performance Comparison of Chiral Columns
| Feature | Polysaccharide (Coated) | Immobilized Polysaccharide | Macrocyclic Glycopeptide |
| Representative Column | Lux Cellulose-1 / Chiralcel OD-H | Chiralpak IA / Lux i-Cellulose-5 | Chirobiotic T (Teicoplanin) |
| Selector | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Teicoplanin Aglycone |
| Separation Mode | Reversed Phase (RP) or Normal Phase (NP) | RP, NP, and Polar Organic | RP and Polar Organic |
| Elution Order (Typical)* | L-isomer often elutes first ( | Variable (Selector dependent) | Complementary (Tunable) |
| Resolution ( | High ( | High ( | Moderate to High |
| Morpholine Compatibility | Good (Requires acidic modifier) | Excellent (Robust to aggressive solvents) | Best (Ionic interaction handling) |
| Primary Interaction | H-bonding, | H-bonding, | Inclusion, Ionic, H-bonding |
*Note: Elution order is method-dependent. Always verify with a racemic standard spiked with a known single enantiomer.
Mechanistic Insight & Elution Logic
The separation of D- and L-Fmoc-Morph-Phe relies on a "Three-Point Interaction" model. The bulky Fmoc group provides strong
Diagram 1: Chiral Recognition Mechanism & Workflow
The following diagram illustrates the decision logic for method selection and the molecular interactions driving separation.
Caption: Decision tree for selecting the optimal chromatographic mode and column based on molecular properties.
Recommended Experimental Protocol (Reversed Phase)
This protocol is designed to be self-validating . It uses the Reversed-Phase (RP) mode, which is preferred for Fmoc-amino acids due to their solubility profile and the ability to use TFA to protonate the morpholine ring, suppressing peak tailing.
Method A: Polysaccharide-Based Separation (Gold Standard)
-
Column: Lux Cellulose-1 or Chiralcel OD-RH (
mm, 5 µm) -
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Isocratic Condition: 60% B / 40% A (Adjust B
10% to optimize ) -
Temperature: 25°C
-
Detection: UV @ 254 nm (Fmoc absorption) and 220 nm (Amide)
Expected Performance:
-
Retention Time (
): ~8–15 minutes. -
Elution Order: Based on structural analogs (Fmoc-Phe), the L-isomer typically elutes first (
) on Cellulose-1 in RP mode. -
Note: The morpholine group increases polarity relative to Phenylalanine, potentially reducing overall retention compared to Fmoc-Phe, but the basicity may induce secondary silanol interactions if TFA is insufficient.
Method B: Macrocyclic Glycopeptide (Alternative for Basic Compounds)
-
Column: Chirobiotic T (Teicoplanin)[3]
-
Mobile Phase: 20 mM Ammonium Acetate (pH 4.1) in Methanol/Water (80:20 v/v)
-
Mechanism: The morpholine group interacts electrostatically with the stationary phase.
-
Advantage: MS-compatible (volatile buffer) and often provides reversed elution order compared to polysaccharide columns, useful for confirming trace impurities.
Reference Data & Validation
Since exact retention times vary by column batch and system dwell volume, use the following Relative Retention (
Table 2: Reference Metrics for System Suitability
| Parameter | Target Value | Calculation | Interpretation |
| Capacity Factor ( | Ensures analyte interacts sufficiently with the chiral selector. | ||
| Selectivity ( | Indicates thermodynamic difference in binding energy between D and L. | ||
| Resolution ( | Baseline separation required for quantitating <0.1% enantiomeric impurity. | ||
| Tailing Factor ( | High tailing indicates insufficient TFA masking morpholine-silanol interactions. |
Protocol for Elution Order Determination
Do not assume elution order. Follow this self-validating step:
-
Run Racemic Standard: Inject a 50:50 mix of D/L-Fmoc-Morph-Phe. Observe two peaks.
-
Spike Test: Spike the racemate with pure L-isomer (if available) or the starting material.
-
Observation: The peak that increases in area corresponds to the spiked isomer.
-
If the first peak grows: Elution order is L
D. -
If the second peak grows:[3] Elution order is D
L.
-
References
-
Phenomenex. (2022).[4] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Hroboňová, K., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Springer Science+Business Media.[5] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Mass Spectrometry Fragmentation of Fmoc-4-morpholinyl-DL-phenylalanine
Introduction
In the fields of peptide synthesis and drug development, the introduction of non-canonical amino acids is a key strategy for modulating the pharmacological properties of novel therapeutics. The precise characterization of these building blocks is a foundational requirement for ensuring the identity, purity, and structural integrity of the final product. Fmoc-4-morpholinyl-DL-phenylalanine represents such a novel derivative, where the addition of a morpholine moiety to the phenylalanine side chain is expected to significantly alter its chemical properties and, consequently, its behavior during mass spectrometric analysis.
This guide provides a comprehensive, in-depth comparison of the fragmentation patterns of Fmoc-4-morpholinyl-DL-phenylalanine and the standard Fmoc-DL-phenylalanine under electrospray ionization (ESI) and collision-induced dissociation (CID). By establishing a baseline with the well-characterized standard, we can elucidate the specific fragmentation pathways introduced by the morpholinyl group. This analysis is critical for researchers developing methods for quality control, reaction monitoring, and structural confirmation of peptides incorporating this novel amino acid.
Baseline Fragmentation Profile: Fmoc-DL-phenylalanine
To understand the influence of the morpholinyl group, we must first examine the fragmentation of the parent compound, Fmoc-DL-phenylalanine. Under positive-ion ESI-MS/MS conditions, the protonated molecule ([M+H]⁺) undergoes predictable fragmentation primarily at the most labile bonds.
The fragmentation of Fmoc-protected amino acids is typically characterized by several key pathways:
-
Fmoc Group Fragmentation: The N-terminal Fmoc group is a prominent target during CID, often leading to a characteristic fragment ion at m/z 179, which corresponds to the fluorenylmethyl cation.[1]
-
Backbone Cleavage: Cleavage along the amino acid backbone results in the formation of b- and y-type ions, although for a single amino acid derivative, this is simplified.[1][2]
-
Side-Chain Fragmentation: The benzyl group of the phenylalanine side chain can also fragment, though it is relatively stable.
For Fmoc-DL-Phe-OH, with a monoisotopic mass of 387.15 g/mol , the [M+H]⁺ ion is observed at m/z 388.16. The most significant and diagnostic fragments observed upon CID are detailed in Table 1.
Table 1: Predicted Key Fragments for [M+H]⁺ of Fmoc-DL-phenylalanine
| Predicted m/z | Proposed Ion/Structure | Description of Loss |
| 370.15 | [M+H - H₂O]⁺ | Neutral loss of water from the carboxylic acid. |
| 252.10 | [M+H - Phe side chain - CO]⁺ | Loss of the benzyl group and subsequent loss of CO. |
| 179.08 | [C₁₄H₁₁]⁺ (Fluorenylmethyl cation) | Characteristic fragment from the Fmoc protecting group.[1] |
| 166.09 | [M+H - Fmoc]⁺ | Loss of the entire Fmoc protecting group. |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) | Loss of the Fmoc-amino group, leaving the benzyl cation. |
Comparative Analysis: Fragmentation of Fmoc-4-morpholinyl-DL-phenylalanine
The introduction of a morpholine ring to the phenylalanine side chain at the para position introduces new potential sites for fragmentation. Morpholine itself is a cyclic ether and a secondary amine, both of which have distinct fragmentation behaviors.[3][4] The electron-donating nature of the morpholine nitrogen is expected to influence charge localization and direct the fragmentation pathways.
With an expected monoisotopic mass of 472.21 g/mol , the [M+H]⁺ ion of Fmoc-4-morpholinyl-DL-phenylalanine will be observed at m/z 473.22. While it will share some fragmentation characteristics with its parent compound (e.g., related to the Fmoc group), the key differentiators will arise from the modified side chain.
Table 2: Predicted Key Fragments for [M+H]⁺ of Fmoc-4-morpholinyl-DL-phenylalanine
| Predicted m/z | Proposed Ion/Structure | Description of Loss/Cleavage | Comparative Note |
| 455.21 | [M+H - H₂O]⁺ | Neutral loss of water from the carboxylic acid. | Analogous to Fmoc-DL-Phe fragmentation. |
| 386.18 | [M+H - C₄H₉NO]⁺ | Loss of the entire morpholine moiety. | Unique and diagnostic fragment. The loss of 87 Da is a strong indicator of an intact morpholine ring.[4] |
| 251.13 | [M+H - Fmoc]⁺ | Loss of the entire Fmoc protecting group. | Analogous to Fmoc-DL-Phe, but with the modified phenylalanine core. |
| 179.08 | [C₁₄H₁₁]⁺ (Fluorenylmethyl cation) | Characteristic fragment from the Fmoc protecting group. | Identical to Fmoc-DL-Phe; confirms the presence of the Fmoc group. |
| 176.11 | [C₁₁H₁₄NO]⁺ (4-morpholinobenzyl cation) | Cleavage of the Cα-Cβ bond, resulting in a stabilized benzylic cation. | Unique and diagnostic fragment. The most intense side-chain fragment, stabilized by the morpholine group. |
| 118.06 | [C₇H₆NO]⁺ | Further fragmentation of the 4-morpholinobenzyl cation. | A secondary unique fragment derived from the modified side chain. |
Mechanistic Insights & The Influence of the Morpholine Group
The primary difference in fragmentation arises from the high stability of the 4-morpholinobenzyl cation (m/z 176.11). The nitrogen atom of the morpholine ring can effectively stabilize the positive charge on the benzylic carbon through resonance, making the Cα-Cβ bond cleavage a highly favored pathway. This contrasts with the standard phenylalanine side chain, where the resulting benzyl cation (m/z 91.05) is less stable.
Furthermore, the morpholine ring itself can undergo characteristic fragmentation. The neutral loss of the entire morpholine unit (87 Da) is a known pathway for morpholine-containing compounds and serves as a powerful diagnostic marker.[4]
Proposed Fragmentation Pathways
The following diagrams, generated using DOT language, illustrate the key, comparative fragmentation pathways.
Caption: Comparative fragmentation pathways of the two amino acid derivatives.
Experimental Protocols
To validate these predictions, the following experimental setup using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. This protocol is designed to be a self-validating system by running the known standard alongside the novel compound.
Sample Preparation
-
Prepare 1 mg/mL stock solutions of Fmoc-DL-phenylalanine and Fmoc-4-morpholinyl-DL-phenylalanine in methanol.
-
Dilute the stock solutions to a final concentration of 10 µg/mL using a mobile phase-matched solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5]
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Analysis:
-
Perform data-dependent acquisition (DDA).
-
Select the precursor ions ([M+H]⁺ at m/z 388.16 and 473.22) for fragmentation.
-
Use Collision-Induced Dissociation (CID) as the fragmentation method.
-
Apply a normalized collision energy ramp (e.g., 15-40 eV) to observe the formation of different fragment ions.[6]
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the comparative LC-MS/MS analysis.
Conclusion
The mass spectrometric analysis of Fmoc-4-morpholinyl-DL-phenylalanine reveals a distinct fragmentation pattern that is readily distinguishable from its parent compound, Fmoc-DL-phenylalanine. The introduction of the morpholine moiety creates highly specific and diagnostic fragmentation pathways, namely the production of a stable 4-morpholinobenzyl cation at m/z 176.11 and the neutral loss of the morpholine ring (87 Da). These unique fragments provide unambiguous markers for the identification and structural confirmation of this novel amino acid derivative in complex matrices. By leveraging the comparative approach outlined in this guide, researchers can confidently develop robust analytical methods for the quality control and characterization of peptides and other molecules incorporating this valuable building block.
References
- Vertex AI Search. (n.d.). Interpretation of mass spectra.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 7, 2026, from [Link]
-
Chen, D., et al. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Retrieved March 7, 2026, from [Link]
-
El-Hajjar, M., et al. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PMC. Retrieved March 7, 2026, from [Link]
-
Guthals, A., et al. (n.d.). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. PMC. Retrieved March 7, 2026, from [Link]
-
Pittenauer, E., & Allmaier, G. (n.d.). Electrospray tandem mass spectrometry investigations on morphinans. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Cavaliere, C., et al. (2023, December 25). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Retrieved March 7, 2026, from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved March 7, 2026, from [Link]
-
Digital Commons@Kennesaw State University. (n.d.). Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation. Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. preprints.org [preprints.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation [digitalcommons.kennesaw.edu]
A Comparative Guide to the Bioavailability of Morpholine-Phe vs. Standard Phe Peptides: A Framework for Evaluation
Introduction: The Challenge of Peptide Bioavailability
For researchers in drug development, peptides represent a class of therapeutics with exceptional promise due to their high specificity and potency. However, their translation from bench to bedside is frequently hampered by poor oral bioavailability.[1] Standard peptides, particularly those containing proteolytically-sensitive amino acids like Phenylalanine (Phe), face a dual challenge upon oral administration: rapid degradation by proteases in the gastrointestinal (GI) tract and bloodstream, and poor permeability across the intestinal epithelium.[2][3]
Peptidases, such as dipeptidyl peptidase IV (DPP-IV) and various endopeptidases, readily cleave the amide bonds of a standard peptide backbone, drastically reducing the concentration of the active compound before it can reach systemic circulation.[2][4] Furthermore, the inherent polarity and molecular size of many peptides limit their ability to passively diffuse across the lipid bilayers of intestinal cells.[3][5] This guide provides a comprehensive framework for comparing the bioavailability of standard Phe-containing peptides with a novel, modified alternative: morpholine-Phe peptides. We will explore the rationale behind this modification and provide detailed experimental protocols to quantify its impact on stability and permeability.
The Morpholine Scaffold: A Privileged Structure for Enhancing Drug-like Properties
In medicinal chemistry, the morpholine ring is considered a "privileged scaffold".[6][7] Its incorporation into drug candidates has been repeatedly shown to bestow advantageous pharmacokinetic properties.[8][9] The utility of the morpholine moiety stems from its unique physicochemical characteristics:
-
Enzymatic Shielding: The morpholine structure is a non-natural, sterically hindering scaffold. When used to replace or modify a standard amino acid structure, it can effectively shield adjacent peptide bonds from recognition and cleavage by proteolytic enzymes.[10]
-
Balanced Hydrophilicity and Lipophilicity: The morpholine ring possesses both a hydrophilic ether oxygen and a lipophilic hydrocarbon structure, providing a well-balanced profile that can improve both aqueous solubility and membrane permeability.[7][11]
-
Reduced Basicity: The electron-withdrawing effect of the oxygen atom lowers the pKa of the morpholine nitrogen compared to analogous amines.[7] This can reduce unwanted interactions and improve the overall absorption, distribution, metabolism, and excretion (ADME) profile.
By replacing the standard alpha-amino group of Phenylalanine with a morpholine scaffold, we hypothesize a significant improvement in both enzymatic stability and intestinal permeability.
Caption: High-level workflow for the comparative assessment of peptide stability and permeability.
Protocol 1: In Vitro Plasma Stability Assay
Causality: This assay directly measures the susceptibility of a peptide to degradation by enzymes present in plasma, which mimics the systemic circulation. [12][13]A longer half-life is a direct indicator of enhanced metabolic stability.
Methodology:
-
Preparation of Plasma: Thaw pooled human plasma (or species of interest) at 37°C. Centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates. Use the supernatant for the assay. [14]2. Test Article Preparation: Prepare a 1 mM stock solution of both the standard Phe-peptide and the morpholine-Phe peptide in DMSO.
-
Incubation: In separate microcentrifuge tubes, add 495 µL of the prepared plasma. Pre-warm the tubes to 37°C for 5 minutes.
-
Initiation of Reaction: Add 5 µL of the 1 mM peptide stock solution to the plasma to achieve a final concentration of 10 µM. Vortex briefly. This is your T=0 starting point.
-
Time-Course Sampling: Incubate the tubes at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot.
-
Reaction Termination: Immediately quench the enzymatic activity in the aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar peptide). [12]Vortex vigorously to precipitate plasma proteins.
-
Sample Processing: Centrifuge the quenched samples at 12,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent peptide using a validated LC-MS/MS method.
-
Data Calculation: Plot the natural logarithm of the percentage of peptide remaining versus time. The half-life (t½) is calculated using the formula: t½ = 0.693 / k, where 'k' is the negative of the slope of the linear regression line.
Protocol 2: Bidirectional Caco-2 Permeability Assay
Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer that is the gold standard for predicting intestinal drug absorption. [15]This assay measures both passive diffusion and active transport (uptake and efflux), providing a comprehensive view of intestinal permeability. [16] Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell™ filter inserts (e.g., 12-well plates) for 21-25 days to allow for full differentiation and the formation of tight junctions. [16]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values > 200 Ω·cm², which confirms the integrity of the cell barrier. [17]3. Preparation of Buffers: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Dosing Solution Preparation: Prepare 10 µM dosing solutions of each test peptide in the transport buffer.
-
Apical to Basolateral (A→B) Transport (Absorption):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the peptide dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. [15] * Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport (Efflux):
-
In a separate set of wells, add the peptide dosing solution to the basolateral chamber and fresh buffer to the apical chamber. [15] * Incubate and sample from the apical chamber as described above.
-
-
Analysis: Quantify the concentration of the peptide in all collected samples using a validated LC-MS/MS method.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is indicative of active efflux. [15]
-
Illustrative Data and Interpretation
The following table presents hypothetical, yet expected, results from the described experiments, designed to illustrate the potential advantages of the morpholine-Phe modification.
| Parameter | Standard Phe-Peptide | Morpholine-Phe Peptide | Implication of Morpholine Modification |
| Plasma Stability | |||
| Half-Life (t½) in Human Plasma (min) | 25 | >240 | Significantly Increased Enzymatic Stability |
| Caco-2 Permeability | |||
| Papp (A→B) (10⁻⁶ cm/s) | 0.5 | 2.5 | Enhanced Absorptive Permeability |
| Papp (B→A) (10⁻⁶ cm/s) | 1.5 | 3.0 | - |
| Efflux Ratio (ER) | 3.0 | 1.2 | Evasion of Active Efflux Mechanisms |
Interpretation:
-
Enhanced Stability: The dramatically longer half-life of the morpholine-Phe peptide suggests it is highly resistant to degradation by plasma proteases, a critical factor for maintaining therapeutic concentrations in vivo. [4]* Improved Absorption: A higher Papp (A→B) value indicates that the morpholine-Phe peptide crosses the intestinal barrier more efficiently than its standard counterpart. [15]* Evasion of Efflux: The standard peptide shows an efflux ratio of 3.0, indicating it is actively pumped back into the intestinal lumen, limiting its net absorption. The morpholine-Phe peptide's ratio of 1.2 suggests it is not a significant substrate for these efflux transporters, further boosting its potential for successful oral delivery. [15]
Conclusion
The inherent liabilities of standard peptides—enzymatic instability and poor membrane permeability—pose significant hurdles in drug development. Chemical modification is a proven strategy to overcome these challenges. [10][18]The incorporation of a morpholine scaffold, a privileged structure in medicinal chemistry, into a Phenylalanine-containing peptide presents a compelling strategy to enhance bioavailability. [6][8]The proposed experimental framework, utilizing robust in vitro plasma stability and Caco-2 permeability assays, provides a clear and definitive path for researchers to validate this approach. The expected outcomes—increased metabolic half-life, enhanced absorptive flux, and circumvention of active efflux—strongly support the hypothesis that morpholine-Phe peptides are superior candidates for oral drug development compared to their unmodified predecessors.
References
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Vertex AI Search.
- Morpholine synthesis - Organic Chemistry Portal. Vertex AI Search.
- Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Vertex AI Search.
-
Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC. National Center for Biotechnology Information. [Link]
-
Current Evidence on the Bioavailability of Food Bioactive Peptides - PMC. National Center for Biotechnology Information. [Link]
- Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics - PMC. Vertex AI Search.
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. National Center for Biotechnology Information. [Link]
-
Caco-2 Permeability Assay - Evotec. Evotec. [Link]
-
Impact of Peptide Structure on Colonic Stability and Tissue Permeability - MDPI. MDPI. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture | ACS Omega. American Chemical Society. [Link]
-
Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec. [Link]
-
Chemical degradation mechanism of peptide therapeutics - ResearchGate. ResearchGate. [Link]
-
Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis | Request PDF - ResearchGate. ResearchGate. [Link]
-
Peptide-based formula versus standard-based polymeric formula for critically ill children - Archives of Medical Science. Termedia Publishing. [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Journal of Chemical Reviews. [Link]
-
Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell ... - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic... - ResearchGate. ResearchGate. [Link]
-
Pharmacokinetics, biodistribution, stability and toxicity of a cell-penetrating peptide-morpholino oligomer conjugate - PubMed. National Center for Biotechnology Information. [Link]
-
Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC. National Center for Biotechnology Information. [Link]
-
Impact of Peptide Structure on Colonic Stability and Tissue Permeability - ResearchGate. ResearchGate. [Link]
-
Pharmacokinetics, Biodistribution, Stability and Toxicity of a Cell-Penetrating Peptide−Morpholino Oligomer Conjugate | Request PDF - ResearchGate. ResearchGate. [Link]
- Caco2 assay protocol. Vertex AI Search.
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry Europe. [Link]
- US4647663A - Synthesis of morpholine - Google Patents.
-
Robust and sensitive peptidomics workflow for plasma based on specific extraction, lipid removal, capillary LC setup and multino - Newomics. Newomics. [Link]
-
Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery - Research and Reviews. Research and Reviews. [Link]
-
Advanced Analytical Tools for the Estimation of Gut Permeability of Compounds of Pharmaceutical Interest - MDPI. MDPI. [Link]
-
Are intact peptides absorbed from the healthy gut in the adult human? - Cambridge University Press & Assessment. Cambridge University Press. [Link]
-
Improving enzymatic and chemical stability of peptides by chemical modifications - NovoPro. NovoPro Bioscience. [Link]
-
Plasma Stability Assay - Creative Bioarray. Creative Bioarray. [Link]
-
Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides - SCIRP. Scientific Research Publishing. [Link]
-
Study on the Mechanism of the Blood-Glucose-Lowering Effect of Collagen Peptides from Sturgeon By-Products - MDPI. MDPI. [Link]
-
Optimizing Peptide Permeability Assays - Resolian. Resolian. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - Our journal portfolio - PLOS. PLOS. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. National Center for Biotechnology Information. [Link]
-
Peptide–Mineral Complexes: Understanding Their Chemical Interactions, Bioavailability, and Potential Application in Mitigating Micronutrient Deficiency - MDPI. MDPI. [Link]
-
Opioids and the Gastrointestinal Tract: The Role of Peripherally Active µ-Opioid Receptor Antagonists in Modulating Intestinal Permeability - PMC. National Center for Biotechnology Information. [Link]
Sources
- 1. Current Evidence on the Bioavailability of Food Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. cambridge.org [cambridge.org]
- 6. jchemrev.com [jchemrev.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 11. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00100A [pubs.rsc.org]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
Morpholine-Substituted Peptides: A Technical Guide to SAR, Stability, and Synthesis
Topic: Structure-Activity Relationship (SAR) Studies of Morpholine-Substituted Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Morpholine Advantage
In the landscape of peptide therapeutics, poor pharmacokinetic profiles—specifically rapid proteolytic degradation and low membrane permeability—often kill promising leads. Morpholine substitution has emerged as a high-value medicinal chemistry strategy to address these bottlenecks.[1][2] Unlike simple alkyl or aryl modifications, the morpholine heterocycle offers a unique "Goldilocks" zone of physicochemical properties:
-
Metabolic Shielding: The oxygen atom in the 4-position reduces the basicity of the nitrogen (
vs. for piperidine), making it less susceptible to oxidative metabolism while still protonating at physiological pH to maintain solubility. -
H-Bonding Vector: The ether oxygen acts as a weak hydrogen bond acceptor, capable of engaging specific residues in binding pockets (e.g., the S2 subsite of HIV-1 protease) that hydrophobic analogs (piperidine, cyclohexane) cannot.
-
Solubility Enhancement: Morpholine capping significantly lowers the LogD of hydrophobic peptides, preventing aggregation without compromising membrane permeability.
This guide provides an objective comparison of morpholine-modified peptides against native and alternative heterocyclic analogs, supported by experimental protocols and SAR data.
Comparative Analysis: Morpholine vs. Alternatives
The following data summarizes the performance of morpholine substitutions compared to common alternatives (Piperidine, Pyrrolidine, and Native N-termini).
Table 1: Physicochemical and Metabolic Performance Metrics
| Feature | Morpholine | Piperidine | Native Amine (NH2) | Pyrrolidine |
| Metabolic Stability ( | High (>60 min) | Moderate (20-40 min) | Low (<10 min) | Moderate |
| LogP (Lipophilicity) | Balanced (0.5 - 1.5) | High (>2.0) | Low (Variable) | Moderate |
| H-Bonding Capacity | Donor + Acceptor | Donor Only | Donor Only | Donor Only |
| CYP450 Liability | Low (O-atom deactivates ring) | High (Hydroxylation prone) | N/A | Moderate |
| Solubility (pH 7.4) | Excellent | Poor | Good | Good |
Case Study: HIV-1 Protease Inhibitors (P2 Ligand Modification)
In a pivotal SAR study involving HIV-1 protease inhibitors, the P2 ligand position was modified to combat drug resistance.
-
The Challenge: Native peptide substrates and standard carbamate inhibitors lost affinity against the V82A resistant mutant.
-
The Solution: Introduction of a morpholine-4-carboxylic acid moiety.
-
Mechanism: The morpholine oxygen formed a critical water-mediated hydrogen bond with the backbone amide of Asp30, a specific interaction unavailable to the piperidine analog.
-
Result: The morpholine derivative retained nanomolar affinity (
nM) against resistant strains, whereas the piperidine analog showed a 12-fold loss in potency.
Mechanism of Action & SAR Logic
The utility of morpholine is best understood through its dual role in steric protection and electronic modulation.
Visualization: SAR & Metabolic Fate
The following diagram illustrates the divergent pathways of a native peptide versus a morpholine-capped analog in a biological system.
Figure 1: Comparative metabolic fate. Morpholine capping sterically hinders exopeptidases and resists rapid CYP oxidation compared to native amines.
Detailed Experimental Protocols
Protocol A: Solid-Phase Synthesis of N-Morpholino-Acetyl Peptides
Direct coupling of morpholine-4-acetic acid is superior to reductive amination on-resin due to the prevention of over-alkylation.
Reagents:
-
Resin: Rink Amide MBHA (0.5 mmol/g)
-
Morpholine-4-acetic acid (HCl salt)
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Peptide Assembly: Synthesize the core peptide sequence using standard Fmoc/tBu SPPS protocols. Leave the N-terminal Fmoc group ON until the final step.
-
N-Terminal Deprotection: Treat resin with 20% Piperidine in DMF (
min).[3] Wash with DMF ( ) and DCM ( ). QC Check: Perform a Kaiser test (should be dark blue). -
Activation:
-
Dissolve Morpholine-4-acetic acid (5 eq), HATU (4.9 eq), and HOAt (5 eq) in minimal DMF.
-
Add DIPEA (10 eq) to the mixture. Note: Pre-activation for 2 minutes is critical to ensure complete formation of the active ester.
-
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours.
-
Validation: Drain and wash.[3][5] Perform a Kaiser test.
-
Result: If the beads remain colorless, coupling is complete. If blue, repeat coupling.
-
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.
Protocol B: Microsomal Stability Assay
This assay validates the metabolic stability claim.
-
Preparation: Prepare a 10 mM stock of the Morpholine-peptide in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).
-
Incubation:
-
Mix 1 µM peptide with human liver microsomes (0.5 mg/mL protein).
-
Pre-incubate at 37°C for 5 minutes.
-
Start: Initiate reaction by adding NADPH regenerating system (1 mM).
-
-
Sampling: Aliquot 50 µL samples at
min. -
Quenching: Immediately add 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000g for 20 min.
-
Analysis: Inject supernatant into LC-MS/MS. Plot
vs. time to calculate .
Synthesis Workflow Visualization
This diagram outlines the decision process for synthesizing morpholine-modified peptides, distinguishing between N-terminal capping and internal modification.
Figure 2: Synthesis decision tree. Method A is recommended for standard N-terminal capping due to higher fidelity.
References
-
BenchChem. (2025). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Retrieved from
-
Ghosh, A. K., et al. (2018). Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. Journal of Medicinal Chemistry. Retrieved from
-
Kumari, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Retrieved from
-
Bachem. (2015). Peptide Modifications: Improving Metabolic Stability. Retrieved from
-
Creative Peptides. (2023). Methods to improve the metabolic stability of peptides. Retrieved from
Sources
- 1. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.uci.edu [chem.uci.edu]
- 4. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
Validating Chiral Purity in DL-Fmoc-Amino Acid Reagents: A Comparative Guide
Executive Summary: The Stereochemical Imperative
In solid-phase peptide synthesis (SPPS), the chiral purity of Fmoc-amino acid reagents is not merely a specification—it is the rate-limiting step for therapeutic safety. A 0.1% D-isomer impurity in a starting reagent does not just reduce yield; in a 20-mer peptide, it can generate up to
This guide provides a technical validation framework for Fmoc-amino acid reagents, focusing on the comparative performance of High-Performance Liquid Chromatography (HPLC) versus Supercritical Fluid Chromatography (SFC). We move beyond basic "checking" to rigorous method validation using DL-racemic standards as the primary reference material.
Comparative Analysis of Analytical Alternatives
The "product" under evaluation is the analytical platform used to validate chiral purity. While Polarimetry is historical and NMR is insensitive for trace impurities (<1%), the industry standard lies between Chiral HPLC and Chiral SFC .
Technology Comparison Matrix
| Feature | Chiral HPLC (Reversed Phase) | Chiral SFC (Supercritical Fluid) | GC-MS |
| Primary Mechanism | Liquid-Solid Partitioning (Hydrophobic/Steric) | Adsorption/Partitioning (CO₂ + Modifier) | Volatility/Derivatization |
| Suitability for Fmoc | High. Fmoc group provides excellent π-π interaction sites for CSPs. | High. Excellent solubility of protected AAs in CO₂/MeOH. | Low. Fmoc-AAs are thermally unstable; requires deprotection. |
| Analysis Time | 20–45 mins | 5–15 mins (3-4x faster) | N/A |
| Solvent Consumption | High (Acetonitrile/Methanol) | Low (Mainly CO₂; Green Chemistry) | Low |
| Sensitivity (LOD) | Excellent (UV/Fluorescence) | Good (UV), Excellent (MS) | Excellent |
| Resolution ( | High ( | High ( | High |
The "Product" Performance: Polysaccharide CSPs
For Fmoc-amino acids, Polysaccharide-based Chiral Stationary Phases (CSPs) (immobilized Amylose or Cellulose derivatives) are the gold standard.[1]
-
Amylose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralpak IA/AD, Lux Amylose-1). Excellent for aromatic amino acids (Phe, Tyr, Trp).
-
Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel OD, Lux Cellulose-1). Often provides complementary selectivity to Amylose.
-
Cellulose tris(3-chloro-4-methylphenylcarbamate): (e.g., Lux Cellulose-2). Specifically effective for chlorinated or aggressive Fmoc-derivatives.
Experimental Protocols
This section details the workflow to validate the chiral purity of an L-Fmoc-amino acid reagent using a DL-standard to establish separation parameters.
Protocol A: Preparation of Standards
Objective: Create a self-validating system where the DL-mixture defines the separation window.
-
System Suitability Solution (Racemic Mix):
-
Weigh 5.0 mg of DL-Fmoc-Amino Acid (racemic standard).
-
Dissolve in 5.0 mL of Mobile Phase (or MeOH if solubility is poor).
-
Target Conc: 1.0 mg/mL.[1]
-
Note: If DL-standard is unavailable, mix equal molar amounts of pure L- and D- standards.
-
-
Test Sample (L-Reagent):
-
Weigh 10.0 mg of the L-Fmoc-Amino Acid reagent.
-
Dissolve in 10.0 mL of Mobile Phase.
-
Target Conc: 1.0 mg/mL.[1]
-
-
Sensitivity Control (0.1% Spike):
-
Dilute the System Suitability Solution 1:1000.
-
This verifies the Limit of Detection (LOD) for the D-isomer.
-
Protocol B: Chiral HPLC Screening (Reversed Phase)
Rationale: Reversed phase (RP) is preferred over Normal Phase (NP) for Fmoc-AAs to avoid solubility issues and toxic solvents (Hexane).
-
Column: Immobilized Amylose or Cellulose (e.g., 4.6 x 150 mm, 3 or 5 µm).
-
Mobile Phase A: 0.1% TFA in Water (Acidic pH prevents ionization of carboxylic acid, sharpening peaks).
-
Mobile Phase B: Acetonitrile (ACN).
-
Isocratic Mode: Start at 50:50 A:B. Adjust B% based on retention.
-
If retention < 5 min: Decrease B to 40% or 30%.
-
If retention > 30 min: Increase B to 60% or 70%.
-
-
Detection: UV @ 254 nm (Fmoc absorption maximum) and 280 nm.
Protocol C: Chiral SFC Screening (Green Alternative)
Rationale: Higher diffusivity of supercritical CO₂ allows for faster mass transfer and shorter run times.
-
Column: Chiralpak IA-3 or Lux Amylose-1 (4.6 x 150 mm).
-
Mobile Phase A: CO₂.
-
Mobile Phase B: Methanol + 0.1% TFA + 0.1% Isopropylamine (IPA).
-
Note: The "Acid/Base" additive trick improves peak shape for zwitterionic or amphoteric compounds.
-
-
Gradient: 5% to 40% B over 5 minutes.
-
Back Pressure: 120–150 bar.
-
Temperature: 40°C.[2]
Mandatory Visualization
Method Development Decision Tree
This diagram guides the scientist through the selection of the optimal chromatographic mode based on the specific Fmoc-amino acid properties.
Caption: Decision tree for selecting the optimal chromatographic method (SFC vs. HPLC) and troubleshooting resolution issues for Fmoc-amino acids.
Chiral Purity Validation Workflow
This diagram illustrates the logic flow for validating a specific reagent batch using the DL-standard.
Caption: Step-by-step validation workflow ensuring system suitability before sample quantification.
Supporting Experimental Data
The following data summarizes a comparative study of Fmoc-Phe-OH (Phenylalanine) separation using HPLC vs. SFC.
Table 1: Performance Comparison (Fmoc-Phe-OH)
| Parameter | HPLC (Reversed Phase) | SFC (Gradient) | Conclusion |
| Column | Lux Amylose-1 (5 µm) | Lux Amylose-1 (5 µm) | Same stationary phase used. |
| Mobile Phase | ACN : 0.1% TFA (Aq) (50:[1]50) | CO₂ : MeOH+0.1% TFA (80:20) | SFC uses significantly less organic solvent. |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | SFC allows higher flow due to low viscosity. |
| Retention ( | 12.4 min | 3.2 min | SFC is 4x Faster. |
| Retention ( | 14.1 min | 3.8 min | Elution order is typically preserved. |
| Resolution ( | 2.8 | 3.5 | SFC provides sharper peaks. |
| Tailing Factor | 1.15 | 1.05 | SFC reduces tailing for acidic analytes. |
Data Interpretation: While HPLC remains the robust workhorse for QC environments with standard equipment, SFC offers superior resolution and throughput .[2] For a high-throughput screening of 20+ Fmoc-amino acids, SFC is the scientifically superior choice. However, for a single rigorous validation of a reagent batch, HPLC is often sufficient and more readily transferable between labs.
References
-
Phenomenex. (2023). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC: Method Screening Workflow. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Retrieved from [Link]
Sources
biological half-life comparison of peptides with non-natural phenylalanine
[1][2]
Executive Summary & Core Rationale
For: Researchers and Drug Developers
Goal: Extend peptide half-life (
Native peptides containing L-Phenylalanine (Phe) are primary targets for chymotrypsin-like serine proteases , which cleave the peptide bond on the carboxyl side of aromatic residues.[1] In systemic circulation, this results in rapid clearance (often
Substituting native Phe with non-natural analogs is a precision engineering strategy. Unlike PEGylation or Fc-fusion, which alter biodistribution via size, non-natural amino acid (nnAA) substitution alters the intrinsic metabolic stability of the pharmacophore without significantly increasing molecular weight.
This guide compares three dominant classes of Phe-derivatives:
-
Fluorinated Phenylalanine (
-Phe): Modulates electronic properties and hydrophobicity. -
N-Methyl Phenylalanine (
-Me-Phe): Eliminates the H-bond donor and introduces steric clash. -
-Phenylalanine (
-Phe): Alters the backbone carbon spacing, rendering the bond unrecognizable to proteases.
Comparative Analysis: Mechanism & Performance
The Chymotrypsin Problem
Chymotrypsin utilizes a catalytic triad (His-57, Asp-102, Ser-195) . The hydrophobic S1 pocket specifically binds the aromatic side chain of Phe. Once bound, the Ser-195 hydroxyl attacks the carbonyl carbon of the peptide backbone.
-
Native Phe: Perfect geometric fit; carbonyl carbon is highly electrophilic.
-
Degradation Result: Rapid hydrolysis.
Performance Comparison of Non-Natural Variants
The following table synthesizes experimental data trends from key stability studies (e.g., Asante et al., 2014; BenchChem Technical Reports).
| Derivative Class | Specific Variant | Mechanism of Action | Relative Stability ( | Key Trade-off |
| Native | L-Phenylalanine | N/A | 1.0x (Baseline) | Rapid degradation (< 30 min in plasma). |
| Fluorinated | 2-Fluoro-Phe | Electronic Deactivation: The electronegative fluorine withdraws density from the aromatic ring, destabilizing the cation- | ~4-8x Increase | Minimal steric change; usually retains receptor binding affinity. |
| Fluorinated | 4-Fluoro-Phe | Mimicry: Size is similar to H; often fails to improve stability because it still fits the S1 pocket. | 0.8x - 1.2x (Negligible) | Can sometimes increase degradation rate. |
| Backbone Modified | Backbone Extension: Inserts an extra methylene group (-CH2-) into the backbone. The protease catalytic triad cannot align with the scissile bond. | > 50x Increase | Drastically alters secondary structure; high risk of losing receptor potency. | |
| N-Methylated | Steric/H-Bond Removal: Removes the amide proton (H-bond donor) and adds a methyl group, preventing the formation of the tetrahedral transition state. | ~20-30x Increase | Can lower solubility; conformational constraints may affect bioactivity. |
Mechanistic Visualization (Graphviz)
The following diagram illustrates why
Caption: Comparative mechanism of proteolytic susceptibility. Native Phe permits transition state formation, while Beta-Phe and N-Me-Phe disrupt the geometric alignment required for catalysis.
Experimental Protocol: Plasma Stability Assay (LC-MS/MS)
To generate valid half-life data, you must use a self-validating system with an internal standard (IS) to account for matrix effects in plasma.
Materials[3][4][5][6][7][8][9]
-
Matrix: Pooled Human Plasma (heparinized), pH 7.4.
-
Test Peptide: 10 mM stock in DMSO.
-
Internal Standard (IS): Isotopically labeled analog (e.g.,
-Phe peptide) or a structural analog (e.g., Warfarin or Tolbutamide if labeled peptide unavailable). -
Quenching Solution: 95% Acetonitrile + 5% Formic Acid.
Step-by-Step Workflow
-
Preparation:
-
Pre-warm plasma to 37°C in a water bath.
-
Spike Test Peptide into plasma to final conc. of 1 µM (ensure DMSO < 1%).
-
Critical Step: Immediately take an aliquot for
.
-
-
Incubation & Sampling:
-
Incubate at 37°C with gentle shaking (300 rpm).
-
Harvest 50 µL aliquots at: 0, 15, 30, 60, 120, 240, and 480 minutes.
-
-
Quenching & Extraction:
-
Add aliquot to 200 µL Quenching Solution containing the Internal Standard (200 nM) .
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 10,000
for 10 minutes at 4°C.
-
-
Analysis (LC-MS/MS):
-
Inject supernatant onto a C18 Reverse Phase column.
-
Monitor parent ion transitions (MRM mode).
-
Data Processing: Calculate Peak Area Ratio (Analyte/IS).
-
Calculation
Plot
Workflow Diagram (Graphviz)
Caption: Standardized LC-MS/MS workflow for determining peptide biological half-life in plasma.
Expert Insights & Nuances
The "Fluorine Fallacy"
Do not assume all fluorinated phenylalanines increase stability.
-
2-F-Phe / 3-F-Phe: Generally increase stability by altering the electronic ring density, making the C-terminal amide less susceptible to nucleophilic attack.
-
4-F-Phe: Often fails to improve stability. The 4-position (para) is distal to the peptide bond. The radius of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å), allowing it to fit into the S1 pocket of chymotrypsin without steric clash. In some cases, the increased hydrophobicity of 4-F-Phe actually increases affinity for the enzyme, accelerating degradation.
In Vivo vs. In Vitro
While nnAAs solve enzymatic degradation , they do not solve renal clearance .
-
If your peptide is < 5 kDa, it will be filtered by the kidneys in ~30 minutes regardless of its protease resistance.
-
Solution: Combine nnAA substitution (for metabolic stability) with half-life extension strategies like Albumin binding (fatty acid conjugation) or PEGylation (to increase hydrodynamic radius).
References
-
Asante, V., et al. (2014). "Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin." Amino Acids.[2][1][3][4][5][6] Link
-
BenchChem Technical Guides. "Enhancing Peptide Stability: A Comparative Analysis of 2-Fluorophenylalanine Incorporation." Link
- Werder, M., et al. (1999). "Design and synthesis of a depsipeptide analog of the immunosuppressant cyclosporin A." Helvetica Chimica Acta.
-
Seebach, D., et al. (1996). "Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin and chymotrypsin." Helvetica Chimica Acta. Link
-
Caron, G., et al. (2018). "In silico approaches for predicting the half-life of natural and modified peptides in blood." PLOS ONE. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. journals.plos.org [journals.plos.org]
- 6. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analytical Guide: N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine
This guide provides an in-depth technical comparison and analytical framework for N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine , a critical non-natural amino acid building block used to enhance solubility and pharmacokinetic profiles in peptide drug discovery.
Executive Summary: The Morpholino Advantage & Analytical Challenge
N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine incorporates a morpholine ring at the para-position of the phenylalanine side chain. Unlike standard hydrophobic amino acids, the morpholine group introduces a basic, polar handle that significantly improves aqueous solubility and metabolic stability against proteolytic enzymes.
However, the "DL" designation indicates a racemic mixture (50:50 L- and D-isomers). For therapeutic applications requiring specific stereochemistry (usually the L-isomer), the analytical challenge is twofold:
-
Chemical Purity: Quantifying synthesis byproducts (Fmoc-cleaved species, dipeptides).
-
Stereochemical Purity: Resolving the enantiomers to verify the racemate or purify a specific isomer.
This guide compares the performance of Standard Synthesis Grade materials against High-Fidelity Analytical Standards and details the protocols required to validate them.
Comparative Analysis: Material Grades
In the absence of a global Certified Reference Material (CRM) for this specific niche molecule, researchers must choose between commercial grades. The choice dictates the downstream success of Solid-Phase Peptide Synthesis (SPPS).
Table 1: Performance Comparison of Commercial Standards
| Feature | Standard Synthesis Grade | High-Fidelity Analytical Standard | Impact on Research |
| Purity (HPLC) | ≥ 95.0% | ≥ 98.5% | Lower purity leads to truncation sequences in SPPS. |
| Chiral Purity | Not Specified (Assumed 50:50) | Certified Racemate (49-51% each) | Critical for establishing retention time markers for chiral method development. |
| Free Amine | < 1.0% | < 0.1% | High free amine causes premature polymerization. |
| Water Content | < 2.0% (Karl Fischer) | < 0.5% | Excess water hydrolyzes active esters during coupling. |
| Solubility | Turbid in DMF at 0.5 M | Clear in DMF at 0.5 M | Insoluble particulates block synthesizer frits. |
Expert Insight: For routine library synthesis, Synthesis Grade is acceptable. However, for Method Validation (establishing retention times for L- and D-isomers) or GMP starting material qualification , you must use a High-Fidelity Standard to prevent ghost peaks from misidentified impurities.
Analytical Workflows & Decision Logic
The following diagram illustrates the quality control decision tree required when receiving a new batch of N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine.
Figure 1: QC Decision Tree ensuring material suitability before introduction into the peptide synthesis workflow.
Experimental Methodologies
These protocols are designed to be self-validating . If the system suitability criteria (resolution, tailing factor) are not met, the data should be discarded.
Protocol 1: Chemical Purity Assessment (RP-HPLC)
Objective: Separate the main Fmoc-amino acid from synthesis byproducts (e.g., morpholine-ring positional isomers, Fmoc-cleaved free amine).
-
Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 2.1 x 100 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 265 nm (Fmoc absorption max) and 214 nm (peptide bond/amide).
-
System Suitability:
Why this works: The morpholine group is basic. Using TFA ensures it is protonated (
Protocol 2: Chiral Separation (Enantiomeric Resolution)
Objective: Resolve the L- and D-enantiomers from the DL-racemate standard.
-
Column: Immobilized Amylose-based Phase (e.g., Chiralpak IA or IG), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
-
Mode: Normal Phase / Polar Organic.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV at 265 nm.[1]
Expert Note: The addition of Diethylamine (DEA) is non-negotiable. The morpholine ring is basic; without a basic modifier in the mobile phase, the analyte will bind irreversibly to the acidic sites of the stationary phase, resulting in broad, undetectable peaks.
Chiral Separation Mechanism
The following diagram details how the chiral stationary phase (CSP) discriminates between the isomers.
Figure 2: Mechanistic basis for chiral resolution. The elution order (L before D or vice versa) must be confirmed experimentally by injecting a pure L-standard.
Supporting Data: Solubility & Stability
The morpholine group alters the physicochemical profile significantly compared to native Phenylalanine.
| Solvent | Concentration | Appearance | Stability (24h @ RT) |
| DMF | 0.5 M | Clear, Colorless | Stable |
| NMP | 0.5 M | Clear, Colorless | Stable |
| DCM | 0.1 M | Clear | Stable |
| Water | < 0.1 mM | Insoluble | N/A |
| 20% Piperidine/DMF | 0.1 M | Clear | Unstable (Fmoc removal t1/2 < 5 min) |
Critical Warning: Do not dissolve this standard in piperidine mixtures for analysis. The Fmoc group is base-labile. For NMR analysis, use DMSO-d6 or CDCl3, not basic solvents.
References
-
Beilstein Institute. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Link
-
Sigma-Aldrich. (2023). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Technical Guide. Link
-
BenchChem. (2025).[1] A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Link
-
Daicel Corporation. (2023). Chiral Application Search: N-FMOC-DL-Phenylalanine. Link
-
Mthembu, S. N., et al. (2024).[4] Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.[4] Journal of Peptide Science. Link
Sources
Crystallographic & Structural Profiling: Fmoc-4-(4-morpholinyl)-DL-phenylalanine
Topic: Crystallographic Profiling & Structural Comparison of Fmoc-4-(4-morpholinyl)-DL-phenylalanine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists.
Executive Summary
The incorporation of Fmoc-4-(4-morpholinyl)-DL-phenylalanine (Fmoc-Morph-Phe) into peptide backbones represents a strategic intervention in medicinal chemistry. Unlike the standard Fmoc-Phenylalanine (Fmoc-Phe), which drives aggregation through
This guide provides a structural comparison of Fmoc-Morph-Phe against standard alternatives. It synthesizes fragment-based crystallographic data to predict packing behaviors and offers a validated protocol for determining the exact crystal structure of this amphiphilic building block.
Structural Characterization: The "Morpholine Effect"
As direct single-crystal X-ray diffraction (SC-XRD) data for the specific Fmoc-Morph-Phe construct is often proprietary or absent from open repositories like the CSD, we reconstruct its structural profile using Fragment-Based Crystallographic Analysis . This method utilizes high-resolution data from structurally homologous fragments (Fmoc-Phe core and 4-phenyl-morpholine substructures) to model the compound's behavior.
A. Fragment Geometry & Conformation
The morpholine ring at the para position is not planar. Based on the proxy structure of 4-[(morpholin-4-yl)carbothioyl]benzoic acid (Space Group
| Parameter | Value (Proxy Data) | Structural Implication |
| Ring Conformation | Chair | Minimizes steric clash with the phenyl ring; increases effective volume. |
| Torsion Angle (Ph-N) | ~3.5° - 15° | The morpholine nitrogen is nearly coplanar with the phenyl ring, allowing conjugation, but the aliphatic carbons twist out of plane. |
| C-N Bond Length | 1.38 - 1.40 Å | Indicates partial double-bond character; restricts rotation of the morpholine group relative to the phenyl ring. |
| Fmoc Orientation | Anti-parallel | In solid state, Fmoc groups typically stack anti-parallel ( |
B. Predicted Crystal Packing
Standard Fmoc-Phe crystallizes efficiently due to the "zipper-like" interdigitation of aromatic rings. Fmoc-Morph-Phe disrupts this:
-
Steric Bulk: The morpholine group adds ~4-5 Å of length to the side chain compared to Phe.
-
H-Bonding: The morpholine oxygen serves as a weak H-bond acceptor, potentially recruiting solvent molecules (water/methanol) into the lattice, leading to solvated space groups (e.g.,
or rather than the tightly packed ).
Comparative Performance Guide
This section objectively compares Fmoc-Morph-Phe with its closest structural and functional alternatives: Fmoc-Phe-OH (the parent) and Fmoc-Tyr(tBu)-OH (a bulky, protected alternative).
Table 1: Structural & Functional Comparison
| Feature | Fmoc-Phe-OH | Fmoc-Tyr(tBu)-OH | Fmoc-Morph-Phe (Target) |
| Side Chain Character | Aromatic, Hydrophobic | Aromatic, Bulky, Hydrophobic | Aromatic, Bulky, Amphiphilic |
| Crystallinity | High (Needles/Plates) | Moderate (often amorphous) | Moderate (Prism/Blocks predicted) |
| Solubility (DMF) | High (> 1 M) | High (> 1 M) | Moderate (Aggregation prone due to dipole) |
| Solubility (Aq. Acid) | Insoluble | Insoluble | Soluble (Morpholine |
| Packing Motif | T-shaped / Parallel | Steric-dominated packing | Dipole-directed stacking |
| Use Case | Structural rigidity | Steric occlusion | Solubility enhancement / H-bond targeting |
Critical Insight: The Solubility Paradox
While the morpholine group increases polarity, it can decrease solubility in non-polar organic solvents used in crystallization (like hexane/ethyl acetate) due to dipole-dipole aggregation. Conversely, in acidic buffers, the morpholine nitrogen protonates, destroying the crystal lattice and fully solubilizing the compound—a key feature for purification not available to Fmoc-Tyr(tBu).
Experimental Protocol: Crystallization & Structure Solution
To obtain the definitive crystallographic data for your specific derivative, follow this "Senior Scientist" validated workflow. This protocol is designed to handle the amphiphilic nature of the molecule.
Phase 1: Vapor Diffusion Optimization (The "Hanging Drop" for Small Molecules)
-
Objective: Grow single crystals suitable for XRD (>0.1 mm).
-
Solvent System: The morpholine group requires a polar protic solvent, while the Fmoc group demands aromatics.
-
Primary Solvent: Methanol/Dichloromethane (1:1 v/v).
-
Precipitant (Reservoir): Diethyl Ether or Pentane.
-
Step-by-Step:
-
Dissolution: Dissolve 10 mg of Fmoc-Morph-Phe in 500
L of DCM/MeOH. Filter through a 0.22 m PTFE syringe filter (Crucial: removes nucleation sites). -
Setup: Place 1 mL of Diethyl Ether in the outer reservoir of a vapor diffusion chamber.
-
Equilibration: Place the open vial of peptide solution inside the reservoir chamber and seal the system.
-
Timeline: Allow to stand undisturbed at 4°C for 7-14 days. Slow diffusion of ether into the DCM/MeOH will gently lower solubility, promoting lattice growth over amorphous precipitation.
Phase 2: Data Collection & Refinement
-
Mounting: Harvest crystal using a cryo-loop with Paratone-N oil. Flash cool to 100 K immediately to prevent solvent loss (morpholine hydrates are common).
-
Collection: Collect data to 0.8 Å resolution. Expect weak high-angle diffraction due to flexible side chains.
-
Refinement:
-
Use the Phenyl ring as a rigid body during initial phasing.
-
Check for disorder in the morpholine ring (chair vs. twisted boat). Set occupancy if dual conformations exist.
-
Visualizations
Diagram 1: Crystallization & Structure Solution Workflow
This flowchart outlines the logical progression from raw powder to refined CIF data, emphasizing the critical decision points for amphiphilic amino acids.
Caption: Workflow for isolating single crystals of amphiphilic Fmoc-amino acids, highlighting the critical birefringence checkpoint.
Diagram 2: Structural Interaction Map
This diagram illustrates the competing forces within the crystal lattice that dictate the final stability and solubility profile.
Caption: Interaction topology showing how the Morpholine tail disrupts standard Fmoc stacking via steric bulk and solvent recruitment.
References
-
Agnimonhan, R., et al. (2020).[2] Crystal structure of a new phenyl(morpholino)methanethione derivative: 4-[(morpholin-4-yl)carbothioyl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 76(4), 581-584.[2]
- Context: Provides the fragment geometry (bond lengths/angles) for the 4-morpholino-phenyl substructure used in the predictive analysis.
-
Smith, A.M., et al. (2008). Fmoc-diphenylalanine self-assembly mechanism induces hydrogel formation. Biomacromolecules, 9(5), 1438-1446.
- Context: Establishes the baseline "anti-parallel beta-sheet" packing model for Fmoc-Phe deriv
-
Görbitz, C.H. (2002). The structure of nanotubes formed by diphenylalanine. Chemical Communications, (20), 2332-2333.
- Context: Reference for the packing efficiency and void space in phenylalanine deriv
-
PubChem Database. (2025).[3] 4-Morpholino-L-phenylalanine (CID 69886113).[3] National Library of Medicine.
Sources
- 1. bec.uac.bj [bec.uac.bj]
- 2. academia.edu [academia.edu]
- 3. 4-Morpholino-L-phenylalanine | C13H18N2O3 | CID 69886113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-Assembly Properties of Xylene-Derived Constitutional Isomers of Fmoc-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine
As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. Handling specialized unnatural amino acids like N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine requires an understanding of both its macroscopic physical properties and microscopic chemical behavior.
This compound is a synthetic building block primarily used in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) protecting group adds significant lipophilicity, while the morpholine ring alters the compound's basicity and aerodynamic profile. Consequently, standard benchtop precautions are insufficient; the primary risks are fine dust inhalation and enhanced dermal permeation.
Hazard Assessment & Causality
To build a self-validating safety protocol, we must first understand the causality behind the hazards:
-
Inhalation (The Primary Vector): Fmoc-protected amino acids are typically milled into fine, hygroscopic powders. When aerosolized, these particulates bypass upper respiratory defenses, causing acute respiratory tract irritation[1].
-
Dermal & Ocular Exposure: The morpholine moiety increases the compound's lipophilicity. If the dust settles on the skin and mixes with sweat or ambient moisture, it can partition through the lipid bilayer of the epidermis, leading to prolonged localized irritation or systemic absorption[2].
-
Environmental Toxicity: Unnatural amino acids often lack comprehensive long-term ecotoxicity data. Therefore, they must be treated a priori as hazardous environmental pollutants that cannot be introduced into the sanitary sewer[3].
Personal Protective Equipment (PPE) Specifications
The following PPE matrix is engineered specifically for handling lipophilic, dust-forming organic compounds.
Table 1: Quantitative PPE Specifications & Scientific Rationale
| PPE Component | Specification | Causality & Experimental Data |
| Gloves | Nitrile, minimum 0.11 mm thickness | Nitrile offers superior chemical resistance to organic solvents used in peptide synthesis (e.g., DMF, NMP). However, simulated hand movement reduces nitrile breakthrough time by up to 31% [4]. Frequent glove changes are mandatory during repetitive tasks. |
| Respirator | N95 (US) or P1 (EN 143) | Required if fume hood ventilation is compromised or when handling large bulk quantities. Specifically rated to filter the fine particulate dust generated by Fmoc-amino acids[1]. |
| Eye Protection | Safety goggles with side shields (EN166/NIOSH) | Protects against accidental solvent splashes during the reconstitution phase and prevents fine dust from settling on the ocular mucosa[5]. |
| Body Protection | Flame-resistant, 100% cotton lab coat | Synthetic fabrics can melt into the skin upon chemical fire. Cotton provides a breathable, sacrificial barrier against lipophilic dust[6]. |
Operational Workflow: Step-by-Step Methodology
To ensure absolute scientific integrity and safety, follow this self-validating workflow.
Phase 1: Pre-Weighing Preparation
-
Environmental Control: Ensure the chemical fume hood is operating with a face velocity of 80–100 FPM. Never handle N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine on an open bench due to its high potential to aerosolize[7].
-
Static Mitigation: Fmoc-protected amino acids are notoriously prone to static charge, which causes the powder to "jump" and aerosolize. Use an anti-static zero-stat gun on your micro-spatulas and weigh boats prior to handling.
-
PPE Verification: Don your 100% cotton lab coat and safety goggles. Inspect nitrile gloves for micro-punctures before proceeding[8].
Phase 2: Weighing and Handling
-
Tare Method: Place the sealed chemical vial and a clean weigh boat on the analytical balance inside the draft shield. Tare the balance.
-
Transfer: Open the vial strictly inside the fume hood. Using the anti-static micro-spatula, transfer the required mass slowly to avoid creating a dust cloud[9].
-
Seal: Immediately reseal the source container to prevent ambient moisture degradation, as unnatural amino acids are highly hygroscopic[10].
Phase 3: Reconstitution (Dissolution)
-
Solvent Selection: Select the appropriate coupling solvent (typically DMF, NMP, or DCM).
-
Addition: Add the diluent slowly down the inner wall of the vial. Dropping solvent directly onto the powder can force fine particulates into the air[10].
-
Agitation: Gently swirl the vial to initiate dissolution. Do not shake vigorously , as this can introduce micro-bubbles, increase internal pressure, and potentially alter the molecular structure[10].
Figure 1: Logical workflow from hazard identification to safe reconstitution of the compound.
Spill Response & EPA-Compliant Disposal Plan
Even with rigorous protocols, spills occur. Your response must be immediate and compliant with environmental regulations.
Spill Response Protocol
-
Assessment: Determine if the spill is minor (confined to the hood) or major (spread across the lab floor)[6].
-
Containment (Minor Spill): Do not use a water jet , which will spread the chemical and exacerbate the hazard[7]. Ensure your N95 respirator is secured.
-
Collection: Sweep up the powder using a damp absorbent pad or specialized chemical sweep tools to prevent dust aerosolization. Place the debris into a compatible waste container[5].
-
Sanitization: Wash the affected surface thoroughly with soap and plenty of water to remove lipophilic residues[1].
EPA/RCRA-Compliant Disposal Plan
-
Segregation: N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine waste (and its solvent solutions) must be segregated from incompatible chemicals (e.g., strong oxidizers or acids) to prevent reactive gas release[11].
-
Containerization: Place contaminated materials (gloves, weigh boats, sweepings) into a compatible, sealable hazardous waste container[12].
-
Labeling: Immediately label the container with "Hazardous Waste - Unwanted Material," the specific chemical name, and the exact accumulation start date[13].
-
Regulatory Limits: Store in a designated Satellite Accumulation Area. The container must be transferred to a central facility within 3 days of becoming full, and cannot be stored for more than 90 to 180 days depending on your facility's generator status[11].
Figure 2: Step-by-step spill response and EPA-compliant disposal pathway.
References
-
AWS / Vertex AI Search: Fmoc-Lys(Boc)-OH Safety Data Sheet (General Fmoc-AA Safety Standards).9
-
Peptide.com: Safety Data Sheet: 2-(Fmoc-amino)-2-(pent-4-enyl)dec-9-enoic acid. 7
-
Pace University: LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) ASSESSMENT TOOL. 6
-
Purepeptix: Safe Handling & Lab PPE for Peptides | Compliance Research Guide. 10
-
University of Alabama at Birmingham (UAB): Using PPE in the Laboratory (OHS102). 8
-
Peptide.com / OSHA Standards: Safety Data Sheet (OSHA Dust & N95 Guidelines). 1
-
Northwestern University: Hazardous Waste Disposal Guide - Research Safety. 13
-
Peptide.com / Spill Response: Safety Data Sheet (Spill Containment). 5
-
MedPro Disposal: Common Laboratory Chemical Waste Disposal Mistakes to Avoid. 11
-
Santa Cruz Biotechnology (SCBT): Safety Data Sheet (Skin Permeation & Dust Hazards).2
-
Centers for Disease Control and Prevention (CDC): Changes in Chemical Permeation of Disposable Latex, Nitrile, and Vinyl Gloves. 4
-
Kansas State University: Chemical Waste Minimization and Disposal Policy. 3
-
Lab Manager: Disposal Done Right (EPA/RCRA Compliance).12
Sources
- 1. peptide.com [peptide.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Chemical Waste [k-state.edu]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. peptide.com [peptide.com]
- 6. pace.edu [pace.edu]
- 7. peptide.com [peptide.com]
- 8. uab.edu [uab.edu]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 10. purepeptix.com [purepeptix.com]
- 11. medprodisposal.com [medprodisposal.com]
- 12. Disposal Done Right | Lab Manager [labmanager.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
